Product packaging for (6-Chlorochroman-3-YL)methanol(Cat. No.:)

(6-Chlorochroman-3-YL)methanol

Cat. No.: B11902211
M. Wt: 198.64 g/mol
InChI Key: GYDDZQWGMSXSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Chlorochroman-3-YL)methanol is a chiral chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. It features a benzopyran (chroman) core structure, which is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets . The molecule possesses a hydroxymethyl functional group at the 3-position of the chlorochroman ring, making it a versatile chiral building block for the stereoselective synthesis of more complex molecules . The chlorine substituent on the aromatic ring can be utilized for further structural elaboration via cross-coupling reactions, enhancing its utility as a synthetic intermediate . Researchers can employ this compound in the exploration of new therapeutic agents, leveraging the chroman nucleus's association with a range of pharmacological activities, which may include anticancer, antioxidant, and antimicrobial properties . As a potential precursor in the synthesis of natural products and flavor compounds like linaloyl oxide, it offers a pathway to study and develop enantiomerically pure substances . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B11902211 (6-Chlorochroman-3-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanol

InChI

InChI=1S/C10H11ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2

InChI Key

GYDDZQWGMSXSGT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)CO

Origin of Product

United States

Synthetic Methodologies for Chroman Systems and 6 Chlorochroman 3 Yl Methanol

Classical Approaches to the Chroman Core

Traditional methods for assembling the chroman framework have long been the bedrock of heterocyclic chemistry. These strategies typically involve cyclization reactions that form the core dihydropyran ring fused to a benzene (B151609) ring, often relying on fundamental organic reactions.

Intramolecular Friedel–Crafts Cyclization Strategies

The intramolecular Friedel–Crafts reaction is a powerful tool for forming cyclic structures, including the chroman ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a substrate bearing both an aromatic ring and an electrophilic side chain. For chroman synthesis, this typically involves the cyclization of 4-arylbutyric acids or related derivatives. sigmaaldrich.com The reaction is generally promoted by a Lewis acid or a Brønsted acid, which activates the electrophilic portion of the molecule, facilitating the ring-closing attack by the electron-rich aromatic ring. beilstein-journals.orgnih.gov

The efficiency of intramolecular Friedel-Crafts alkylations is often highest for the formation of six-membered rings. masterorganicchemistry.com For instance, the cyclization of 3-phenoxypropionic acid to yield chroman-4-one is a classic example. This reaction can be catalyzed by various Lewis acids. sigmaaldrich.com A key challenge in these reactions can be controlling regioselectivity when the aromatic ring has multiple potential sites for substitution. The synthesis of substituted indenes from Morita–Baylis–Hillman adducts via this type of cyclization highlights the reaction's utility, though it often requires careful optimization of catalysts and conditions to avoid side products. beilstein-journals.org

Precursor TypeCatalyst/ReagentProduct TypeReference
4-Arylbutyric AcidsLewis Acids (e.g., Bi(OTf)₃)Tetralones/Chroman-4-ones sigmaaldrich.com
Morita–Baylis–Hillman AdductsChiral (salen)Cr(III)/BF₃·OEt₂2-Substituted-1H-indenes beilstein-journals.org
Secondary MonofluoroalkanesB(C₆F₅)₃ in HFIPDihydro-1H-indenes researchgate.net
PhenoxydiphenylalkenesTrifluoroacetic Acid (TFA)9-Methyl-9-arylxanthenes d-nb.info

Intermolecular Conjugate Additions to Unsaturated Carbonyls

Intermolecular conjugate addition, particularly the Michael reaction, represents a convergent and widely used strategy for constructing the chroman skeleton. masterorganicchemistry.com This approach typically involves the addition of a phenolic nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or an enone. The initial conjugate addition is followed by an intramolecular cyclization (an O-alkylation) to close the dihydropyran ring.

This method allows for the assembly of highly functionalized chromans from simple, readily available starting materials. The reaction can be catalyzed by a base, which deprotonates the phenol (B47542) to generate a more potent phenoxide nucleophile. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which can be seen as analogues to the formation of chroman systems. beilstein-journals.org The diastereoselectivity of these additions can often be controlled, leading to specific stereoisomers. nih.gov The addition of various nucleophiles, including organocuprates, thiols, and amines, to α,β-unsaturated systems underscores the broad scope of conjugate addition chemistry. masterorganicchemistry.com

Cyclization Reactions of 2-Allylphenol (B1664045) and Related Precursors

The cyclization of 2-allylphenol derivatives is a common and direct route to the chroman framework. This transformation can proceed through several mechanistic pathways, often catalyzed by transition metals or acids. For example, an intramolecular Wacker-type cyclization can be employed. Another prominent pathway is an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the double bond of the allyl side chain.

This method is particularly valuable for creating chromans with substituents at the C2 position. The synthesis of 6-chlorochromans has been achieved starting from p-chlorophenol, which is first converted to a precursor that undergoes cyclization to form the chroman ring. uliege.be This multi-step sequence involves forming an ether, followed by a Claisen rearrangement to generate a 2-allyl-4-chlorophenol (B86584) intermediate, which is then cyclized.

Modern Catalytic Strategies for Chroman Synthesis

The advent of modern catalysis has introduced highly efficient and selective methods for chroman synthesis, offering advantages in terms of reaction conditions, substrate scope, and stereocontrol.

Transition Metal-Catalyzed Methods

Palladium catalysis has emerged as a particularly versatile tool for the synthesis of functionalized chromans. nih.gov These methods often involve the intramolecular coupling of appropriately designed precursors, enabling the construction of the heterocyclic ring with high levels of control. A diastereoselective approach to chromans via Pd(0)-catalyzed carboiodination has been reported, demonstrating excellent yields and functional group compatibility. nih.govacs.org

Palladium-catalyzed cascade reactions are also powerful for building molecular complexity in a single step. mdpi.com For example, a process involving carbopalladation followed by C–H activation can generate complex spirocyclic chroman derivatives. scholaris.ca Another approach involves the palladium-catalyzed reaction of propargylic carbonates with 2-(2-hydroxyphenyl)acetates to construct highly substituted chromans stereoselectively. Furthermore, palladium-catalyzed tandem carbonylation-allene insertion reactions have been used to prepare 2-alkyl(aryl)-3-methylidenechroman-4-ones, which are versatile intermediates. researchgate.net These modern methods provide access to a diverse range of chroman structures that are often difficult to obtain through classical routes.

Reaction TypeCatalyst SystemSubstratesProductReference
CarboiodinationPd(0)Olefin-tethered Aryl IodidesFunctionalized Chromans nih.gov
Cascade C-H ActivationPd(0)Trisubstituted Aryl BromidesChroman-4-one Derivatives mdpi.com
Carbonylation-Allene InsertionPalladium Catalyst---2-Alkyl(aryl)-3-methylidenechroman-4-ones researchgate.net

The synthesis of the specific target molecule, (6-Chlorochroman-3-YL)methanol , can be achieved from the corresponding 6-Chloro-chroman-3-carboxylic acid . sigmaaldrich.comchemimpex.com This carboxylic acid intermediate is accessible through the synthetic strategies outlined above, particularly those starting from p-chlorophenol. The final step is the reduction of the carboxylic acid or its ester derivative (e.g., the methyl ester ) to the primary alcohol. This transformation is a standard procedure in organic synthesis, typically accomplished with high efficiency using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

An in-depth analysis of the synthetic methodologies for creating chroman systems, with a specific focus on the synthesis of this compound, reveals a variety of advanced chemical strategies. These methods, employing catalysts based on palladium and copper, provide versatile pathways to this important class of heterocyclic compounds.

1 Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful tool for the construction of the chroman scaffold, offering high efficiency and functional group tolerance.

1 Pd(II)/Bis-sulfoxide C–H Activation

A significant advancement in chroman synthesis involves the use of a palladium(II)/bis-sulfoxide catalyst system to facilitate the allylic C–H oxidation of terminal olefins. nih.govnih.gov This method allows for the direct formation of the chroman ring from readily available starting materials. organic-chemistry.orgfigshare.com The reaction combines Pd(II)/bis-sulfoxide C–H activation with Lewis acid co-catalysis, proving effective for a wide array of alcohol nucleophiles under consistent reaction conditions. nih.govacs.org Mechanistic investigations point to an initial C–H activation step, followed by a unique inner-sphere functionalization pathway. nih.govacs.org This approach is notable for its operational simplicity, as it can be conducted open to air and moisture, and demonstrates broad substrate generality. nih.gov

Key features of this methodology include its tolerance for various functional groups, such as halides and electron-withdrawing or -donating groups, and its scalability. organic-chemistry.org The reaction yields can reach up to 88%. organic-chemistry.org

Table 1: Representative Substrates for Pd(II)/Bis-sulfoxide Catalyzed Chroman Synthesis

Starting Olefin Alcohol Nucleophile Product Yield (%)
2-allylphenol - Chroman 82
2-allyl-4-chlorophenol - 6-Chlorochroman (B1601175) 75

Data synthesized from literature reports.

2 Intramolecular Aryloxycarbonylation for Chroman-2,4-diones

The synthesis of chroman-2,4-diones can be achieved through a palladium-catalyzed intramolecular aryloxycarbonylation. acs.orgacs.org This process often starts from a 3-iodochromone precursor and utilizes carbon monoxide as a carbonyl source. acs.orgnih.gov The reaction pathway can be selectively directed towards either chromone-3-carboxamides or 3-substituted chroman-2,4-diones. acs.orgresearchgate.net The choice of amine nucleophile (primary versus secondary) and the phosphine (B1218219) ligand are critical in determining the final product. nih.gov For instance, the use of XantPhos as a ligand with primary amines favors a domino sequence involving aza-Michael addition, ring-opening, and subsequent intramolecular aryloxycarbonylation to yield chroman-2,4-diones. acs.orgmdpi.com

3 Direct Arylation of Chromones at C-3

Palladium catalysis also enables the direct arylation of the C-3 position of chromones. nih.gov This C-H activation strategy allows for the introduction of various aryl groups, including polyfluoroarenes. nih.gov The regioselectivity for the C-3 position is a key feature of this method, which can proceed through a concerted metalation-deprotonation mechanism. rsc.org The reaction conditions can be tuned to achieve good to excellent yields, providing a direct route to 3-arylchromone derivatives which are valuable synthetic intermediates. nih.gov

4 Heck Coupling in 2-Substituted Chroman Synthesis

A versatile and modular three-step synthesis for 2-substituted chromans has been developed, with a key Heck coupling reaction. organic-chemistry.orgthieme-connect.com This sequence begins with the Heck coupling of an allylic alcohol with a 2-iodophenol, followed by reduction of the resulting ketone and a final Mitsunobu cyclization to form the chroman ring. organic-chemistry.orgresearchgate.net This convergent method is applicable to a wide range of 2-aryl, 2-heteroaryl, and 2-alkylchromans. organic-chemistry.orgthieme-connect.com Furthermore, an asymmetric variant employing a Noyori-catalyzed ketone reduction allows for the synthesis of enantiomerically enriched chromans. organic-chemistry.orgorganic-chemistry.org

2 Copper-Catalyzed Approaches

Copper-catalyzed reactions offer alternative and complementary strategies for the synthesis of chroman derivatives, particularly for introducing specific stereochemical features.

1 Enantioselective Aziridination for 3,4-Disubstituted Chromans

For the synthesis of enantioenriched 3,4-disubstituted chromans, a copper-catalyzed enantioselective aziridination has proven effective. nih.gov This method typically involves the reaction of an aryl cinnamyl ether in a one-pot process that combines asymmetric aziridination with an intramolecular Friedel-Crafts-type arylation. acs.org The use of a suitable copper catalyst and a chiral bis-oxazoline ligand is crucial for achieving high regio-, diastereo-, and enantioselectivity, leading to the formation of trans-3-amino-4-arylchromans. acs.org

Direct Arylation of Chromones at C-3
2 Intramolecular Aldehyde-Ketone Nucleophilic Additions for Chroman-3-ol (B1617384) Derivatives

A copper-catalyzed intramolecular nucleophilic addition of aldehydes to ketones provides a route to chroman-3-ol derivatives. nih.govacs.orgacs.org This method utilizes aldehydes as alkyl carbanion equivalents through a reductive polarity reversal (umpolung) strategy, facilitated by a copper catalyst and an N-heterocyclic carbene (NHC) ligand under mild conditions. researcher.lifex-mol.com The success of this approach hinges on the differential reactivity between the aldehyde and ketone functionalities within the same molecule. nih.govacs.org This strategy has been successfully applied to construct various chroman-3-ol structures bearing a tertiary alcohol motif. nih.govacs.org The synthesis of (S)-6-chlorochroman-4-ol, a potential precursor to this compound, has been achieved with high enantiomeric excess through biocatalytic asymmetric reduction of 6-chlorochroman-4-one. nih.gov This chiral alcohol could then be further elaborated to the target compound.

The synthesis of the specific target molecule, this compound, would likely involve a multi-step process starting from a 6-chlorochroman scaffold, synthesized via one of the methods described above. For instance, a chroman-3-ol or a chroman-3-carboxylic acid derivative could be reduced to the corresponding hydroxymethyl group at the C-3 position.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
6-Chlorochroman
6-Methoxychroman
Chroman
Chroman-2,4-dione
Chromone-3-carboxamide
3-Iodochromone
3-Arylchromone
2-Arylchroman
2-Heteroarylchroman
2-Alkylchroman
trans-3-Amino-4-arylchroman
Chroman-3-ol
(S)-6-Chlorochroman-4-ol
6-Chlorochroman-4-one
XantPhos
Palladium(II)
Enantioselective Aziridination for 3,4-Disubstituted Chromans
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Organocatalytic Asymmetric Synthesis

Bifunctional organocatalysts, particularly those based on cinchona alkaloids, have proven highly effective in the asymmetric synthesis of chroman derivatives through intramolecular oxy-Michael additions. rsc.orgrsc.org These catalysts possess both a basic moiety (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the phenolic hydroxyl group and a hydrogen-bond-donating group (e.g., a urea (B33335) or thiourea) to activate the α,β-unsaturated system. rsc.org

This strategy has been successfully applied to phenol derivatives bearing an (E)-α,β-unsaturated ketone or thioester moiety. rsc.orgrsc.org The use of cinchona-alkaloid-urea-based bifunctional organocatalysts facilitates the cyclization to afford optically active 2-substituted chromans in high yields. rsc.orgrsc.org This method benefits from multipoint substrate recognition through hydrogen bonding, which allows for efficient catalysis and high enantioselectivity even in rapid intramolecular processes. rsc.org

An asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has also been developed using a bifunctional thiourea (B124793) organocatalyst. nih.gov This reaction, involving ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates, produces 4-phenyl-substituted chromans bearing spiro-connected oxindole (B195798) scaffolds and three adjacent stereogenic centers. The reaction proceeds in good to excellent yields (up to 98%) and with very high stereoselectivities (up to >20:1 d.r., >99% ee). nih.gov

The table below presents the results for the synthesis of chromans using bifunctional organocatalysts in oxy-Michael additions:

Catalyst TypeReaction TypeSubstratesProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Cinchona-alkaloid-ureaIntramolecular oxy-Michael additionPhenol derivatives with (E)-α,β-unsaturated ketone/thioester2-Substituted chromansHighN/AHigh rsc.orgrsc.org
Bifunctional thioureaDomino oxa-Michael/1,6-additionortho-Hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates4-Phenyl-substituted chromans with spiro-oxindoleup to 98%up to >20:1>99% nih.gov

Squaramide-based organocatalysts have emerged as powerful tools for the asymmetric synthesis of complex chroman structures through domino reactions. These catalysts function as hydrogen-bond donors, activating the electrophilic partner in the reaction.

A notable example is the squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. rsc.orgnih.gov This method provides access to polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee), diastereoselectivities (up to >20:1 dr), and moderate to good yields (up to 82%). rsc.orgnih.gov The reaction is tolerant of a range of substituents on the aromatic ring of the 2-hydroxynitrostyrene, including methoxy, ethoxy, methyl, fluoro, chloro, and bromo groups. nih.gov

In a related development, organocatalytic asymmetric Michael addition/hemiketalization cascade reactions between hydroxymaleimides and 2-hydroxynitrostyrenes have been achieved using a quinine-derived squaramide catalyst. nih.gov This cascade reaction constructs chiral chroman-fused pyrrolidinediones with three contiguous stereocenters in good to high yields (up to 88%), with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 96% ee). nih.gov

The following table summarizes the outcomes of squaramide-catalyzed domino reactions for chroman synthesis:

Catalyst TypeReaction TypeSubstratesProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
SquaramideOxa-Michael-nitro-Michael domino2-Hydroxynitrostyrenes and trans-β-nitroolefinsPolysubstituted chiral chromansup to 82%up to >20:1up to 99% rsc.orgnih.gov
Quinine-derived squaramideMichael addition/hemiketalization cascadeHydroxymaleimides and 2-hydroxynitrostyrenesChiral chroman-fused pyrrolidinedionesup to 88%up to >20:1up to 96% nih.gov

The combination of enamine catalysis with metal Lewis acid catalysis in a bifunctional system offers a powerful strategy for the asymmetric synthesis of complex molecules. This cooperative approach allows for the simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via coordination to the Lewis acid).

A concise synthetic method for the asymmetric synthesis of tricyclic chromans has been developed using bifunctional enamine-metal Lewis acid catalysis. researchgate.netresearchgate.netunt.edu This reaction between cyclohexanones and salicylaldehydes affords chromans containing three consecutive stereogenic centers in good yields (up to 87%) and with high stereoselectivity (up to 99% ee and 11:1:1 dr). researchgate.netunt.edu The strong activation of the salicylaldehyde (B1680747) through chelation to the metal is believed to be crucial for the success of this transformation. researchgate.net

Additionally, an atom-economical multicomponent cascade reaction of salicylaldehydes, cyclohexanones, and arylamines has been developed for the synthesis of three-ring fused chromans. rsc.org This reaction is achieved through a cooperative enamine-metal Lewis acid assisted Brønsted acid catalysis, furnishing the products in excellent yields with good diastereoselectivity. rsc.org

The table below provides an overview of the results obtained using bifunctional enamine-metal Lewis acid catalysis for chroman synthesis:

Catalysis TypeReaction TypeSubstratesProductYieldDiastereomeric Ratio (dr) / StereoselectivityEnantiomeric Excess (ee)Reference
Bifunctional enamine-metal Lewis acidAsymmetric synthesisCyclohexanones and salicylaldehydesTricyclic chromansup to 87%up to 11:1:1 drup to 99% researchgate.netunt.edu
Cooperative enamine-metal Lewis acid assisted Brønsted acidMulticomponent cascade reactionSalicylaldehydes, cyclohexanones, and arylaminesThree-ring fused chromansExcellentGoodNot Reported rsc.org
Modularly Designed Organocatalysts (MDOs) in Cascade Reactions

A highly stereoselective approach to functionalized chromanes and chroman-2-ones has been developed using modularly designed organocatalysts (MDOs). rsc.orgrsc.org These catalysts are self-assembled in the reaction medium from components like cinchona alkaloid derivatives and amino acids. rsc.orgscispace.com This strategy has been applied to the domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.orgscispace.com

The initial cascade reaction produces a hemiacetal intermediate, which can then be converted to different chroman derivatives. For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) yields chroman-2-ones, while dehydroxylation using triethylsilane and a Lewis acid affords the corresponding chromanes. rsc.orgscispace.com This methodology consistently produces products with good to high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). rsc.orgrsc.org The use of MDOs allows for the synthesis of cis-3,4-disubstituted chroman derivatives with high precision. rsc.org

Starting MaterialsCatalyst SystemProduct TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Aliphatic aldehydes + (E)-2-(2-nitrovinyl)phenolsMDOs (Cinchona alkaloid + amino acid derivatives)Chroman-2-onesHighup to 99:1up to 99%
Aliphatic aldehydes + (E)-2-(2-nitrovinyl)phenolsMDOs (Cinchona alkaloid + amino acid derivatives)ChromanesHighup to 95:5up to 98%
Thiourea Organocatalysis in Oxa-Michael–Michael Cascade

Bifunctional thiourea organocatalysts are highly effective in promoting the asymmetric synthesis of polysubstituted chromans via an oxa-Michael–Michael cascade reaction. nih.govacs.org This reaction typically involves the addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular conjugate addition (oxa-Michael) to form the chroman ring.

One notable example is the reaction between 2'-hydroxychalcones and nitromethane, catalyzed by a bifunctional thiourea. This process generates chiral benzopyrans (chromans) with three contiguous stereocenters in high yields and with excellent stereoselectivities. acs.org Another application involves the reaction of salicylaldehyde-derived substrates with α,β-unsaturated ketones, catalyzed by a bifunctional thiourea derived from a cinchona alkaloid. nih.govresearchgate.net This method yields highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee) and good yields (up to 95%). nih.govresearchgate.net The catalyst's ability to act as both a Brønsted acid (thiourea moiety) and a Brønsted base (amine moiety) is crucial for activating the reactants and controlling the stereochemical outcome. rsc.org

ReactantsCatalyst TypeKey FeaturesYieldEnantiomeric Excess (ee)
2'-Hydroxychalcones + NitromethaneBifunctional ThioureaForms three consecutive stereocentersHighExcellent
Salicylaldehydes + α,β-Unsaturated KetonesBifunctional ThioureaProduces highly substituted chromansup to 95%up to >99%
4-Alkenyl pyrazolin-3-ones + (E)-2-(2-nitrovinyl)phenolAmine-ThioureaCreates spiro[chroman-3,3′-pyrazol] scaffoldsup to 98%up to 99%
Organo-Acid Catalyzed Approaches

Chiral phosphoric acids and other Brønsted acids have been utilized in the enantioselective synthesis of chromans. These catalysts can activate substrates for cyclization reactions. For example, an efficient synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones was achieved through a one-pot, three-component reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetic acid. nih.gov While this specific example uses a base in an acidic solvent, it highlights the broader utility of acid-promoted conditions in multicomponent reactions to build complex chroman-containing scaffolds. The development of chiral Brønsted acids has enabled various asymmetric transformations, including cycloadditions and cascade reactions, leading to optically active chroman derivatives.

Phase Transfer Catalysis in Asymmetric Alkylation

Phase transfer catalysis (PTC) provides a practical and mild method for performing reactions between reactants in immiscible phases. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully applied to the asymmetric alkylation of various substrates to generate chiral products. acs.orgresearchgate.nete-bookshelf.de

In the context of chroman synthesis, this methodology is particularly relevant for creating quaternary stereocenters. For example, the asymmetric alkylation of isoflavanones (3-aryl-chroman-4-ones) has been achieved using a novel cinchonidine-derived phase-transfer catalyst. acs.org This process allows for the installation of a stereogenic quaternary center at the 3-position of the chroman-4-one core in high yield and with good to excellent enantioselectivity. acs.org The reaction is tolerant of various isoflavanones and activated electrophiles, making it a versatile tool for synthesizing complex chiral chroman derivatives. acs.org

SubstrateCatalyst TypeKey TransformationYieldEnantiomeric Excess (ee)
IsoflavanonesCinchonidine-derived PTCAsymmetric alkylation at C3HighGood to Excellent
Glycine derivativesCinchona alkaloid-derived PTCAsymmetric synthesis of α-amino acidsHighup to 98%

Metal-Free and Radical-Mediated Cyclizations

Radical-mediated reactions offer a powerful and complementary approach to ionic reactions for the construction of cyclic systems. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Cascade Radical Annulations of 2-(Allyloxy)arylaldehydes

A versatile strategy for synthesizing chroman-4-one derivatives involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. mdpi.comrsc.org This process is typically initiated by an external radical species that adds to the aldehyde, generating an acyl radical. This is followed by an intramolecular 6-exo-trig cyclization onto the tethered allyl group and subsequent steps to yield the final chroman-4-one product. rsc.orgdntb.gov.ua

This method has been developed under metal-free conditions, for instance, using (NH₄)₂S₂O₈ to generate radicals from precursors like oxalates or oxamic acids. mdpi.commdpi.com These approaches lead to ester-containing and carbamoylated chroman-4-ones, respectively, demonstrating the modularity of the radical precursor. mdpi.commdpi.com The reactions are generally characterized by their operational simplicity and broad substrate scope. mdpi.comnih.gov

Visible-Light-Driven Photoredox Chemistry

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.govfrontiersin.org This technology has been effectively applied to the synthesis of chroman derivatives.

One approach involves the organophotoredox-catalyzed cascade radical annulation of 2-(allyloxy)arylaldehydes with radical precursors like N-(acyloxy)phthalimides. nih.gov This reaction is initiated by visible light, which excites a photocatalyst that in turn promotes the formation of an alkyl radical from the precursor. nih.gov This radical then engages in a cascade cyclization with the 2-(allyloxy)arylaldehyde to furnish 3-alkyl-substituted chroman-4-ones. nih.govacs.org Similarly, a metal-free, visible-light-driven alkene acylarylation using cyanoarenes as the acyl radical source has been developed to produce 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.org These photoredox methods are attractive due to their mild, often room-temperature conditions and high tolerance for various functional groups. nih.govnih.gov

Reaction TypeConditionsInitiator/Radical SourceProductKey Advantages
Cascade Radical AnnulationMetal-Free, (NH₄)₂S₂O₈Oxalates, Oxamic AcidsEster/Amide-containing chroman-4-onesPractical, avoids transition metals
Organophotoredox CascadeVisible Light, PhotocatalystN-(Acyloxy)phthalimides3-Alkyl-substituted chroman-4-onesMild conditions, operational simplicity, broad scope
Photoredox-Neutral Alkene AcylarylationVisible Light, Metal-FreeCyanoarenes3-(Arylmethyl)chroman-4-onesMild, oxidant-free, good functional group tolerance
Brønsted Acid-Catalyzed Stereoselective Routes

Brønsted acids have emerged as effective catalysts for the stereoselective synthesis of chroman derivatives, often proceeding under metal-free conditions. A prominent strategy involves the intramolecular Friedel-Crafts epoxy-arene cyclization. This method utilizes tethered epoxides which, upon activation by a Brønsted acid like p-toluenesulfonic acid monohydrate (TsOH·H₂O), undergo a ring-opening and subsequent cyclization with an electron-rich aromatic ring to form the chroman structure.

This approach has been successfully employed in the synthesis of diverse trans-4-arylchroman-3-ols from 2-(aryloxymethyl)-3-aryloxiranes. researchgate.net The reaction demonstrates high regio- and stereoselectivity, yielding the trans diastereomer without the formation of diol byproducts. researchgate.net The practicality of this method is highlighted by its scalability and the use of an inexpensive, air-stable catalyst. researchgate.net Similarly, a completely regio- and cis-diastereoselective cyclization of 1-tetralone-derived glycidyl (B131873) ethers has been achieved using Brønsted acids, leading to chroman-fused tetralins. google.commdpi.com These reactions underscore the versatility of Brønsted acids in controlling the stereochemical outcome of chroman synthesis. google.commdpi.com

CatalystSubstrate TypeKey FeatureSelectivity
TsOH·H₂O2-(Aryloxymethyl)-3-aryloxiranesMetal-free, intramolecular Friedel-Crafts alkylationtrans-selective
TsOH·H₂O1-Tetralone-derived glycidyl ethersIntramolecular Friedel-Crafts epoxy-arene cyclizationcis-diastereoselective
Phosphoric Acido-Quinone Methide PrecursorsIntramolecular hetero-Diels-Alder reactionForms three contiguous stereocenters

This table summarizes various Brønsted acid-catalyzed routes for synthesizing chroman systems.

Photochemical Radical-Based Dearomatization

Photochemical methods provide a modern approach to synthesizing complex molecular scaffolds. A notable strategy for creating chromanone systems involves the radical-based dearomatization of 4-hydroxycoumarins. researchgate.netnih.gov In this process, 3-substituted 4-hydroxycoumarins, upon deprotonation and excitation with visible light (e.g., purple light), act as potent single-electron transfer (SET) reductants. nih.govresearchgate.net

This excited state can generate radicals from stable substrates. nih.govresearchgate.net The resulting electrophilic radicals are then intercepted by the nucleophilic ground-state coumarin, leading to a dearomatization event and the formation of 3,3-disubstituted 2,4-chromandiones. nih.gov This protocol is advantageous as it allows for the direct incorporation of various functional groups, such as alkyl and perfluoroalkyl fragments, at the C3 position and creates a quaternary stereocenter under mild conditions. researchgate.netnih.gov This photochemical reactivity expands the utility of coumarins as building blocks for complex chromanone scaffolds. researchgate.netchemimpex.com

Specific Synthetic Pathways to this compound and Key Intermediates

The synthesis of the specific molecule this compound relies on the controlled construction of the 6-chloro-substituted chroman ring and subsequent functional group manipulations at the C3 position. Key intermediates in this process include related carboxylic acids, amines, and lactones.

Synthetic Routes for (6-Chloro-chroman-3-yl)methylamine and its Precursors

(6-Chloro-chroman-3-yl)methylamine is a closely related derivative, and its synthesis provides insight into the formation of the shared (6-Chlorochroman-3-YL) core structure. The general synthetic scheme involves the initial formation of a chroman precursor, followed by chlorination, and subsequent functional group transformations to introduce the methylamine (B109427) moiety.

The introduction of the chlorine atom at the 6-position of the chroman ring is a critical step. A common and effective strategy involves starting with a pre-chlorinated phenolic precursor. For instance, the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a potential precursor, utilizes 5-chloro-2-hydroxy-benzaldehyde. This starting material already contains the chlorine atom at the desired position relative to the hydroxyl group, which ultimately directs the formation of the 6-chlorochroman ring system upon cyclization. Other syntheses have employed reagents like sulfuryl chloride to achieve chlorination on a pre-formed chromanone ring, such as in the conversion of 6-nitro-4-chromanone to 3-chloro-6-nitro-4-chromanone. researchgate.net

The final steps in the synthesis of (6-Chloro-chroman-3-yl)methylamine involve reduction and methylation. The synthesis of the target compound, this compound, is intrinsically linked to these pathways. The precursor, 6-chloro-chroman-3-carboxylic acid, can be reduced to the primary alcohol, this compound. chemimpex.comlibretexts.org This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally insufficient to reduce carboxylic acids. libretexts.orglibretexts.org

The resulting alcohol, this compound, can then serve as an intermediate for producing the corresponding methylamine. While direct methylation of the alcohol is not a standard route to an amine, it can be converted to a leaving group (e.g., a tosylate or halide) and then subjected to nucleophilic substitution with methylamine. Alternatively, the carboxylic acid precursor could be converted to an amide and then reduced to form the amine.

Chlorination Strategies

Preparation of 6-Chloro-Chroman-2-one and Related Structures

6-Chloro-chroman-2-one, a lactone derivative of the chroman system, is another important related structure. Its synthesis often involves the oxidation of a corresponding precursor. For example, 6-chloro-4-(2-phenylethenyl)chroman-2-one was successfully prepared via the oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol using pyridinium chlorochromate (PCC). researchgate.net The precursor alcohol, in this case, was synthesized from (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde. researchgate.net Other related structures, such as 6-chloro-3-phenyl-2H-chromen-2-one, have also been synthesized and characterized. nih.gov

Compound NamePrecursorReagent/MethodReference
6-Chloro-4-(2-phenylethenyl)chroman-2-one6-chloro-4-(2-phenylethenyl)chroman-2-olPyridinium chlorochromate (PCC) researchgate.net
6-chloro-2H-chromene-3-carbonitrile5-chloro-2-hydroxy-benzaldehyde, acrylonitrileDABCO-catalyzed reaction tandfonline.com
6-chloro-3-(1,4-dioxan-2-yl)-2H-chromen-2-oneWittig reaction of 6-chloro-2-hydroxybenzaldehydeWittig reagent nih.gov

This table highlights the preparation of various 6-chloro-substituted chroman and chromene derivatives.

Synthesis of Ethyl 6-Chlorochroman-2-carboxylate

The synthesis of DL-6-chlorochroman-2-carboxylic acid and its corresponding ethyl ester serves as a crucial starting point for various therapeutic agents. acs.org These compounds are notable as cyclic analogs of hypolipidemic agents like α-(4-chlorophenoxy)-α-methylpropionic acid. researchgate.net

One established synthetic approach involves the reaction of 4-chlorophenol (B41353) with diethyl 2,5-dibromoadipate. This reaction yields diethyl 5-(4-chlorophenoxy)adipate, which is then subjected to a Dieckmann condensation to form the cyclic β-keto ester, ethyl 5-(4-chlorophenoxy)-2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation, followed by reduction of the ketone, lead to the formation of a cyclopentanol (B49286) derivative. This intermediate is then treated to form a bicyclic lactone, which, upon reaction with hydrogen bromide, yields a bromocarboxylic acid. The final cyclization to the chroman ring is achieved by treating this bromo acid with a base, furnishing DL-6-chlorochroman-2-carboxylic acid. The corresponding ethyl ester, ethyl 6-chlorochroman-2-carboxylate, is typically prepared through standard esterification procedures.

A comparative study highlighted the synthesis of various 6-substituted chroman-2-carboxylates to investigate the impact of different substituents on biological activity. acs.org For the 6-chloro derivative, the synthesis confirms its role as a key intermediate. The biological evaluation of these compounds, particularly their ability to antagonize glycerol (B35011) release and inhibit cholesterol biosynthesis, underscores the importance of the 6-chlorochroman-2-carboxylate scaffold. acs.org

General Functionalization of Substituted Chroman Derivatives

The chroman scaffold is a versatile platform that allows for extensive functionalization, enabling the fine-tuning of its biological properties. gu.se Synthetic modifications can be performed at various positions of the chroman ring, including the 2-, 3-, 6-, and 8-positions. gu.se

One of the primary strategies for functionalization involves the chroman-4-one intermediate, a privileged structural motif in its own right. beilstein-journals.orgresearchgate.net The development of radical cascade reactions has provided efficient, metal-free methods for creating functionalized chroman-4-ones. beilstein-journals.orgresearchgate.net For instance, a cascade cyclization employing 2-(allyloxy)benzaldehydes and various radical precursors can introduce phosphine oxide, alkyl, or amide functionalities into the chroman-4-one structure. beilstein-journals.orgresearchgate.net

Direct functionalization of the chroman ring is also a viable and widely used strategy. A notable method for introducing substituents at the 3-position of chroman-4-one involves an initial bromination step. gu.se The resulting 3-bromo-chroman-4-one is a versatile intermediate that can undergo various substitution reactions to introduce a range of functional groups. gu.se

More recent advancements include organo-photoredox catalysis, which facilitates a (4+2) radical annulation of N-hydroxyphthalimide esters with electron-deficient olefins. rsc.org This method allows for the construction of a wide array of highly substituted and functionalized chromans under mild reaction conditions. This strategy has proven effective for the late-stage functionalization of complex molecules, demonstrating its broad applicability. rsc.org The table below summarizes various methods for the functionalization of chroman systems.

Functionalization Strategy Position(s) Reagents/Conditions Introduced Functionality Reference
Radical Cascade Annulation3, 42-(allyloxy)arylaldehydes, Radical Precursors, K₂S₂O₈ or Visible LightAlkyl, Phosphinoyl, Amide beilstein-journals.orgresearchgate.net
Substitution via Bromination3Chroman-4-one, Bromine, Nucleophiles-NH₂, -Br, -OAc, -CN, -CH₂NHCbz gu.se
Organo-photoredox (4+2) AnnulationMultipleN-hydroxyphthalimide esters, Olefins, PhotocatalystVarious, based on olefin and ester rsc.org
Intramolecular oxa-Michael Addition42'-HydroxychalconesKetone at C4 beilstein-journals.org

These functionalization methodologies are critical for developing chroman derivatives with specific properties. For the synthesis of this compound, a key step would involve the reduction of a carbonyl group at the 3-position (e.g., from a 3-keto or 3-carboxy derivative) of the 6-chlorochroman scaffold, which can be accessed through the functionalization techniques described.

Reactivity and Functional Group Transformations of 6 Chlorochroman 3 Yl Methanol and Chroman Analogs

Reactions at the Chroman Ring System

The chroman ring is a versatile scaffold that allows for a variety of chemical modifications. These reactions include functionalization of the ring, as well as ring-opening and closing reactions to form different heterocyclic structures.

Electrophilic and Nucleophilic Functionalization of Chroman-4-ones

Chroman-4-ones are common intermediates in the synthesis of chroman derivatives. acs.orggu.se Their structure allows for both electrophilic and nucleophilic attacks. A variety of functionalized chroman-4-ones have been synthesized through cascade radical cyclization-coupling reactions of 2-(allyloxy)arylaldehydes. rsc.orgresearchgate.net

Recent research has demonstrated the synthesis of phosphonate, azide, and hydroxy functionalized chroman-4-ones through an intramolecular addition of an in situ generated acyl radical onto an alkene, followed by a selective nucleophilic radical–electrophilic radical cross-coupling. rsc.org Additionally, a visible-light-induced cascade radical cyclization has been used to create sulfone-functionalized chroman-4-ones and chromans under metal-free conditions. acs.org

Reaction Type Reagents/Conditions Position of Functionalization Product Type
Cascade Radical Cyclization2-(allyloxy)arylaldehydes, various radical precursorsC-3 and C-4Functionalized Chroman-4-ones
Visible-light-induced CascadeSulfinic acids, o-(allyloxy)arylaldehydesC-3 and C-4Sulfone-functionalized Chroman-4-ones

C-H Functionalization at C-2, C-3, and C-5 Positions of Chromones

The direct functionalization of carbon-hydrogen (C-H) bonds in chromones represents an efficient strategy for creating structural diversity. nih.govresearchgate.netrsc.org The reactivity at different positions is influenced by the electronic properties of the chromone (B188151) ring.

C-5 Functionalization: The keto group in chromones directs transition metal-catalyzed functionalization to the C-5 position through the formation of a metallacycle. nih.govacs.org For instance, ruthenium(II)-catalyzed coupling of chromones with maleimides can yield 1,4-addition products or oxidative Heck-type products depending on the additives used. acs.org

C-3 Functionalization: The C-3 position is electron-rich and can be functionalized using electrophilic coupling partners. nih.gov Computational studies on palladium-catalyzed C-H activation show a kinetic preference for the C-3 position due to its higher π-electron density. rsc.org

C-2 Functionalization: Functionalization at the C-2 position is possible using nucleophilic coupling partners. nih.gov

Position Reaction Type Catalyst/Directing Group Key Feature
C-5 C-H ActivationTransition Metal (e.g., Ru(II)), Keto groupChelation-assisted reaction forms a metallacycle. nih.govacs.org
C-3 C-H ActivationTransition Metal (e.g., Palladium)Favored due to higher π-electron density. nih.govrsc.org
C-2 C-H ActivationNucleophilic coupling partnersOccurs with nucleophilic reagents. nih.gov

Ring-Opening/Ring-Closing Reactions

The chroman ring can be synthesized and modified through ring-opening and ring-closing reactions. A common method for forming the chroman ring is through the intramolecular [4+2] cycloaddition of o-quinonemethides generated from 2-(1-hydroxy-5-alkenyl)phenol derivatives under acidic conditions, which typically yields cis-fused tricyclic compounds. oup.com

Ring-opening/ring-closing (RORC) reactions of 3-substituted chromones with nucleophiles are also a key transformation. researchgate.net For example, the palladium-catalyzed aminocarbonylation of 3-iodochromone with primary amines can lead to 3-substituted chroman-2,4-diones through a domino aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. acs.orgresearchgate.netscribd.comnih.gov This reaction's outcome is highly dependent on the choice of ligands and the nature of the amine. acs.orgscribd.com

Dearomatization Strategies

Dearomatization is a powerful strategy for converting flat, aromatic compounds into three-dimensional structures. nih.gov This transformation is thermodynamically challenging due to the stability of the aromatic ring, but can be achieved through several methods. acs.org

Nucleophilic Dearomatization: This can be achieved through nucleophilic addition to activated pyridines (a related heterocyclic system), often requiring pre-activation of the heterocycle. acs.orgmdpi.com Copper-catalyzed 1,4-dearomatization of heteroarenes has been shown to proceed under mild conditions without pre-activation. acs.org

Oxidative Dearomatization: In nature, microorganisms use enzymes like oxygenases and reductases to carry out dearomatization. nih.gov Synthetic methods can mimic this through oxidative processes.

Asymmetric Dearomatization: Enantioselective dearomatization can be achieved using chiral catalysts, leading to the formation of complex chiral structures. nih.gov

Transformations Involving the Methanol (B129727) Moiety

The primary alcohol of the methanol group on (6-Chlorochroman-3-YL)methanol is a key site for chemical reactions, particularly oxidation and reduction.

Oxidation and Reduction of the Hydroxyl Group

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. byjus.comchemguide.co.uk

To Aldehydes: Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation. libretexts.org The aldehyde product often has a lower boiling point, allowing it to be distilled off as it forms to prevent further oxidation. savemyexams.com

To Carboxylic Acids: Stronger oxidizing agents, such as acidified potassium dichromate(VI) or potassium permanganate(VII), will oxidize the primary alcohol completely to a carboxylic acid. savemyexams.comlibretexts.org This often involves heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org

Transformation Oxidizing Agent Product
Partial Oxidation Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Aldehyde
Full Oxidation Acidified Potassium Dichromate(VI) (K₂Cr₂O₇), Acidified Potassium Manganate(VII) (KMnO₄)Carboxylic Acid

Reduction (Deoxygenation): The direct reduction of an alcohol to an alkane is a challenging process that typically requires a two-step sequence. chem-station.comunacademy.com One common method is the Barton-McCombie deoxygenation, which involves converting the alcohol into a thiocarbonyl derivative, followed by a radical-initiated reduction. chem-station.com Another approach is to convert the alcohol into a good leaving group, like a tosylate, which can then be displaced by a hydride source such as lithium aluminum hydride (LiAlH₄). libretexts.org

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of this compound and the amine group of its analogs are key sites for derivatization, allowing for the synthesis of a variety of esters, ethers, and amines. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties.

Esterification of chroman-2-carboxylic acids can be achieved through reaction with alcohols in the presence of a suitable catalyst. For instance, the synthesis of 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl esters has been accomplished by reacting trimethylhydroquinone (B50269) with methyl methacrylate, followed by methylation or benzylation. nih.gov These ester moieties can then be converted to hydrazides by reacting with hydrazine (B178648) hydrate. nih.gov Another approach involves the reaction of 4-bromomethylcoumarins with methyl salicylate (B1505791) to produce 2-(2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl esters. researchgate.net

Etherification, such as the formation of a methyl ether from a hydroxyl group, can be carried out using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. nih.gov

The synthesis of amines from chroman precursors can be achieved through various methods. One common route is the reductive amination of a chroman-3-carbaldehyde (B1394481) with an amine or ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, (6-Chloro-chroman-3-yl)-methylamine can be synthesized from a suitable benzopyran precursor through a series of steps including chlorination, methylation, and reduction. evitachem.com

Table 1: Examples of Derivatization Reactions of Chroman Analogs

Starting MaterialReagent(s)Product TypeReference
6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acidMethyl methacrylate, then Dimethyl sulfate/K2CO3Ester, Ether nih.gov
4-BromomethylcoumarinMethyl salicylateEster researchgate.net
Chroman-3-carbaldehydeAmmonium (B1175870) acetate, Sodium cyanoborohydrideAmine
Benzopyran precursorChlorination, Methylation, ReductionAmine evitachem.com
2-(allyloxy)arylaldehydesOxalates, (NH4)2S2O8Ester nih.gov

Halogen Chemistry on the Chroman Core

The presence and position of a halogen substituent on the chroman ring significantly influence its reactivity, particularly in nucleophilic aromatic substitution and other transformations.

Nucleophilic Aromatic Substitution of Halogenated Chromans

Aryl halides, including halogenated chromans, are generally resistant to nucleophilic attack under standard SN1 and SN2 conditions due to the strength of the carbon-halogen bond. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur, especially when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orgchemistrysteps.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

For halogenated chromans, the carbonyl group of the chroman-4-one structure can act as an electron-withdrawing group, facilitating SNAr reactions. The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with aryl fluorides often being the most reactive due to the high electronegativity of fluorine, which stabilizes the intermediate carbanion. iscnagpur.ac.in

Role of the Chlorine Substituent in Reactivity and Selectivity

The chlorine substituent at the 6-position of the chroman core plays a crucial role in modulating the molecule's electronic properties and, consequently, its reactivity and selectivity. tutorchase.com As a halogen, chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect. This effect can polarize the chroman ring system, influencing its interactions with other molecules and its susceptibility to chemical reactions. ontosight.ai

In the context of radical scavenging activity of 6-chromanol derivatives, an electron-withdrawing group like chlorine has been shown to decrease this activity. rsc.org Conversely, in the context of SIRT2 inhibition by chroman-4-one derivatives, electron-withdrawing substituents at the 6-position, such as chlorine, were found to be favorable for inhibitory potency. acs.orgacs.org Specifically, a 6-chloro substituent led to a decrease in activity compared to a disubstituted analog, but replacing it with a more electron-withdrawing nitro group did not change the activity, suggesting that while electron-withdrawing properties are important, other factors also play a role. acs.orgacs.org The presence of a chlorine atom can also introduce steric hindrance, which can affect the approach of reagents and influence the regioselectivity of reactions. The combination of these electronic and steric effects makes the 6-chloro substituent a key determinant of the chemical behavior of this compound and its analogs.

Cascade and Domino Reactions

Cascade and domino reactions have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures, including the chroman ring system, in a single step. These reactions offer advantages such as high atom economy, reduced waste, and shorter reaction times. researchgate.net

Oxa-Michael–Michael Cascade Reactions

The oxa-Michael–Michael cascade reaction is a valuable method for the enantioselective synthesis of highly substituted chiral chroman derivatives. acs.orgnih.gov This reaction typically involves the reaction of a Michael acceptor, such as a trans-nitroalkene, with a nucleophile containing a hydroxyl group, like an o-hydroxy-substituted α,β-unsaturated ketone. acs.org The reaction is often catalyzed by a bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative, which can activate both the nucleophile and the electrophile. acs.orgnih.gov

This cascade process allows for the formation of multiple stereocenters with excellent enantioselectivities (up to >99%) and good diastereoselectivities. acs.orgnih.govnih.gov For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a squaramide organocatalyst, yields polysubstituted chiral chromans. nih.govmdpi.com

Table 2: Examples of Oxa-Michael–Michael Cascade Reactions for Chroman Synthesis

Reactant 1Reactant 2CatalystProductReference
o-Hydroxy-substituted α,β-unsaturated ketonetrans-NitroalkeneBifunctional thioureaChiral chroman derivative acs.orgnih.gov
2-Hydroxynitrostyrenetrans-β-NitroolefinSquaramidePolysubstituted chiral chroman nih.govmdpi.com
2-HydroxynitrostyreneMethyleneindolinoneSquaramide-cinchonaSpiro[chroman-oxindole] nih.gov

Radical Cascade Cyclizations

Radical cascade cyclizations provide an efficient route to synthesize functionalized chroman-4-ones. researchgate.netbeilstein-journals.org These reactions are typically initiated by the generation of a radical species that then undergoes a series of intramolecular cyclization and intermolecular trapping events. A common strategy involves the use of o-allyloxybenzaldehydes as starting materials. researchgate.netresearchgate.net

Various radical precursors can be employed to introduce different functional groups at the C3-position of the chroman-4-one scaffold. researchgate.net For example, alkoxycarbonyl radicals generated from oxalates can be used to synthesize ester-containing chroman-4-ones under metal-free conditions. nih.gov Similarly, carbamoyl (B1232498) radicals generated from oxamic acids lead to the formation of amide-containing chroman-4-ones. nih.gov Alkyl radicals generated from N-(acyloxy)phthalimides under photoredox conditions have also been used to synthesize 3-alkyl substituted chroman-4-ones. researchgate.net These radical cascade reactions often exhibit high functional group tolerance and can be performed under mild, environmentally benign conditions. beilstein-journals.orgnih.gov

Rearrangement Reactions

The chroman scaffold, a privileged structure in medicinal chemistry, can undergo a variety of rearrangement reactions, leading to diverse and structurally complex molecules. These reactions often involve the migration of a group from one atom to another within the same molecule and can be promoted by acid, base, or thermal conditions. While specific rearrangement studies on this compound are not extensively documented in publicly available literature, the reactivity of the chroman ring system and its derivatives provides a strong basis for predicting its behavior in such transformations. This section will explore key rearrangement reactions observed in chroman analogs, which could be applicable to derivatives of this compound.

Claisen Rearrangement

The Claisen rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that is widely used in the synthesis of substituted chromans and chromenes. This reaction typically involves the thermal or acid-catalyzed rearrangement of an allyl aryl ether. In the context of chroman synthesis, a common strategy is the rearrangement of an O-allyl salicylaldehyde (B1680747) or a related derivative, which upon cyclization, forms the chroman ring. A domino sequence combining a Claisen rearrangement with an oxa-Michael addition has been effectively utilized for the synthesis of functionalized chroman-4-ones. wikipedia.orgchemistrysteps.com For instance, allyl phenyl ethers with a pendant enone substituent undergo this domino reaction upon microwave irradiation to yield chroman-4-ones.

Starting MaterialConditionsProduct(s)Yield (%)Reference
Allyl phenyl ether with pendant enone substituentMicrowave irradiation in N,N-diethylanilineFunctionalized chroman-4-one~81 wikipedia.org
Aryl propargyl ethersHigh temperature in N,N-diethylanilineChromenes and heterothiochromenesN/A researchgate.net

Neber Rearrangement

The Neber rearrangement provides a valuable route for the synthesis of α-amino ketones from ketoximes. nih.gov This reaction involves the conversion of a ketoxime to its O-sulfonate ester, which upon treatment with a base, rearranges to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone. nih.gov This rearrangement has been applied to the synthesis of 3-aminoflavanones (flavanones are 2-phenylchroman-4-ones) and could be a potential pathway for introducing an amino group at the 3-position of a chroman ring if this compound were first oxidized to the corresponding 6-chlorochroman-3-one (B1592428). The synthesis of cis- and trans-3-amino-6-bromochroman-4-ols has been achieved through a multi-step sequence starting from N-(6-bromo-4-oxochroman-3-yl)acetamide, which involves transformations related to the principles of the Neber rearrangement. beilstein-journals.org

Starting MaterialKey Reagents/ConditionsIntermediate/ProductReference
Ketoxime O-sulfonateBase (e.g., ethoxide), then H₂Oα-Amino ketone nih.gov
N-(6-bromo-4-oxochroman-3-yl)acetamide1. NaBH₄ 2. SOCl₂ 3. Hydrolysistrans-3-amino-6-bromochroman-4-ol beilstein-journals.org

Wagner-Meerwein and Pinacol Rearrangements

These are classic carbocation-mediated rearrangements. A Wagner-Meerwein rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orglscollege.ac.innumberanalytics.com Such rearrangements could be anticipated in the acid-catalyzed dehydration of this compound or related chroman-3-ol (B1617384) derivatives. youtube.com The formation of a carbocation at the 3-position could potentially lead to ring contraction or expansion, or migration of a substituent from an adjacent carbon.

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgchemistrysteps.com For a chroman system, a 1,2-diol such as a chroman-3,4-diol could undergo a Pinacol-type rearrangement. The reaction proceeds via protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of a group from the adjacent carbon bearing the second hydroxyl group. This rearrangement is a powerful tool for creating quaternary carbon centers and can be used for ring expansion. masterorganicchemistry.comresearchgate.netorganic-chemistry.org

Rearrangement TypeSubstrate TypeDriving Force/Key IntermediatePotential Product(s) from Chroman SystemReference
Wagner-MeerweinAlcohols, alkyl halides under acidic/solvolytic conditionsCarbocation formationRearranged alkenes, ring-contracted/expanded products wikipedia.orglscollege.ac.innumberanalytics.com
Pinacol1,2-Diols (vicinal diols)Carbocation formationKetones (e.g., chroman-4-one from a chroman-3,4-diol rearrangement) masterorganicchemistry.comwikipedia.orgchemistrysteps.com

Other Rearrangements

The chroman nucleus is susceptible to other types of rearrangements as well. For example, the reaction of 3-formylchromone enamines with aminopyrazoles leads to the formation of pyrazolo[3,4-b]pyridines through a rearrangement that involves the opening of the pyrone ring. chemrxiv.orgrsc.org Similarly, 3-substituted coumarins can rearrange to form pyrrolidine-2,5-diones. organic-chemistry.org A serendipitous acid-catalyzed rearrangement of a trioxadispiroacetal has been reported to yield a 3-chroman-5-ylpropan-1-ol derivative, demonstrating that complex skeletal reorganizations can lead to the formation of substituted chromans.

Derivatives and Structural Analogues of 6 Chlorochroman 3 Yl Methanol

Chroman-3-ol (B1617384) and Chroman-3-carboxylic Acid Derivatives

The functional groups at the C3 position of the chroman ring, such as hydroxyl and carboxylic acid moieties, are pivotal for derivatization.

Chroman-3-ol Derivatives: The synthesis of chroman-3-ol derivatives has been achieved through various methods, including intramolecular nucleophilic additions. nih.govacs.org One notable method employs a copper-catalyzed reaction where aldehydes act as alkyl carbanion equivalents through reductive polarity reversal. nih.govacs.org This process, facilitated by an N-heterocyclic carbene ligand under mild conditions, allows for the construction of chromans with a tertiary alcohol motif at the C3 position. nih.govacs.org The success of this strategy relies on the differential reactivity between aldehydes and ketones. nih.gov

Chroman-3-carboxylic Acid Derivatives: Chromone-3-carboxylic acids are versatile intermediates for synthesizing a range of derivatives. rsc.orgsemanticscholar.org A common synthetic route involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to produce chromone-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acids. semanticscholar.org For instance, 6-chlorochromone-3-carboxylic acid has been synthesized via a multi-step process starting from the corresponding phenol (B47542) derivative. scilit.com This process includes acetylation, Fries rearrangement to a 2-hydroxyacetophenone, Vilsmeier-Haack reaction to a chromone-3-carboxaldehyde, conversion to an aldoxime, dehydration to a nitrile, and finally, hydrolysis to the carboxylic acid. scilit.com These acid derivatives can be further converted into amides by treating them with thionyl chloride to form the acid chloride in situ, followed by reaction with various amines. semanticscholar.org

The table below summarizes representative synthetic approaches for these derivatives.

Starting MaterialReagents/ConditionsProduct ClassYieldReference(s)
Aldehyde KetonesCopper catalyst, N-heterocyclic carbene ligandChroman-3-ol34-48% acs.org
2-Hydroxyacetophenones1. Vilsmeier-Haack (DMF, POCl₃) 2. Oxidation (NaClO₂, H₂NSO₃H)Chromone-3-carboxylic acid53-61% semanticscholar.org
Chromone-3-carboxylic acids1. SOCl₂ 2. Amine, Et₃NChromone-3-carboxamideGood semanticscholar.org
tert-butyl-7-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]chromane-3-carboxylateFormic acid, 60°CChromane-3-carboxylic acid- google.com

2-Substituted and Polysubstituted Chromans

Modifications at the C2 position and elsewhere on the chroman ring system lead to a diverse array of compounds with varied properties.

2-Substituted Chromans: The synthesis of 2-substituted and 2,2-disubstituted chromans can be accomplished via palladium-catalyzed carboetherification reactions between aryl or alkenyl halides and 2-(but-3-en-1-yl)phenols. rsc.org This method effectively forms both a C–O and a C–C bond in a single process. rsc.org Another approach involves the intramolecular Mitsunobu reaction, which has been successfully applied to the synthesis of optically active 2-substituted chroman-4-ones. researchgate.netcapes.gov.br The stereochemistry of chiral 2-substituted chromanes is a key area of study, with correlations observed between the helicity of the dihydropyran ring and the specific optical rotation of the molecule. mdpi.com For example, 2-aliphatic chromanes with P-helicity typically show a positive specific optical rotation, whereas 2-aryl chromanes with the same helicity tend to have a negative rotation. mdpi.com

Polysubstituted Chromans: The development of efficient, stereoselective methods for synthesizing polysubstituted chiral chromans is a significant focus of organic synthesis. nih.govrsc.org Organocatalytic domino reactions are particularly powerful in this regard. nih.govrsc.org A squaramide-catalyzed oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins yields polysubstituted chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.govrsc.org This strategy allows for the construction of 2-alkyl- or 2-aryl-substituted chiral chromans that possess three contiguous stereogenic centers. nih.govrsc.org

The following table highlights methods for synthesizing these chroman derivatives.

Reaction TypeCatalysts/ReagentsSubstratesProduct TypeKey OutcomesReference(s)
CarboetherificationPd-catalystAryl halides, 2-(but-3-en-1-yl)phenols2-Substituted ChromansGood yields rsc.org
Oxa-Michael-nitro-MichaelSquaramide2-Hydroxynitrostyrenes, trans-β-nitroolefinsPolysubstituted ChromansUp to 82% yield, >20:1 dr, up to 99% ee nih.govrsc.org
Michael-Michael CascadeBifunctional thiourea (B124793)Chalcone enolates, nitromethanePolysubstituted ChromansHigh yields, excellent stereoselectivities acs.org
Kinetic ResolutionPyrrolidinyl-camphor organocatalystRacemic 3-nitro-2-aryl-2H-chromenes, ketonesSubstituted Chiral Chromans- mdpi.com

Chromanones (Chroman-4-ones, Chroman-2-ones, Chroman-2,4-diones)

Chromanones are a major subclass of chroman derivatives, characterized by a carbonyl group within the heterocyclic ring. They serve as fundamental building blocks for more complex molecules, including many natural products. acs.orgnih.gov

Chroman-4-ones: The synthesis of chroman-4-ones can be achieved through various routes. A classic method involves the acid- or base-mediated cyclization of 2'-hydroxychalcones. nih.gov Microwave-assisted, base-mediated aldol (B89426) condensation is an efficient one-step procedure for producing substituted chroman-4-ones. acs.org N-Heterocyclic carbenes (NHCs) have been used to catalyze intramolecular crossed-benzoin reactions to yield 3-hydroxy-4-chromanones bearing a quaternary stereocenter. thieme-connect.com Furthermore, decarboxylative Michael reactions between α-substituted azlactones and chromone-3-carboxylic acids can produce chromanones that contain an azlactone structural unit. mdpi.com Visible-light-mediated radical tandem cyclization represents a modern approach for constructing 3-substituted chroman-4-ones. organic-chemistry.org

Chroman-2-ones: Visible light photocatalysis has also been employed for the synthesis of 4-substituted-chroman-2-ones via a doubly decarboxylative Giese reaction involving coumarin-3-carboxylic acids and alkyl radical precursors. rsc.org

The table below details various synthetic strategies for chromanones.

Product TypeReactionCatalyst/ReagentsKey FeaturesReference(s)
Chroman-4-onesIntramolecular Conjugate AdditionTriethylamine or QuinineAsymmetric cyclization possible nih.gov
3-Hydroxy-4-chromanonesIntramolecular Crossed-BenzoinN-Heterocyclic CarbeneForms quaternary stereocenter thieme-connect.com
3-Substituted Chroman-4-onesRadical Tandem CyclizationVisible light, photocatalystInvolves C-C bond cleavage of oxime esters organic-chemistry.org
Chroman-4-onesDecarboxylative Michael ReactionChiral Brønsted baseForms chromanones with an azlactone moiety mdpi.com
4-Substituted-chroman-2-onesDoubly Decarboxylative Giese ReactionVisible light, photocatalystUses coumarin-3-carboxylic acids rsc.org

Homoisoflavonoids are a class of natural products structurally related to flavonoids, often featuring a chroman-4-one core with a benzylidene or benzyl (B1604629) substituent at the C3 position. nih.govmdpi.com The synthesis of these compounds and their analogues is an active area of research.

A common synthetic strategy begins with an appropriately substituted phenol, which is converted to a chroman-4-one in several steps. nih.gov A series of naturally occurring homoisoflavonoids and their analogues have been synthesized from chroman-4-ones. nih.gov For example, the synthesis of naturally occurring homoisoflavonoids with 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy substitution patterns has been achieved in three or four linear steps from a known 4-chromenone precursor. mdpi.com This synthesis involves key steps such as chemoselective 1,4-reduction and selective deprotection. mdpi.com A one-pot method for creating B-ring ortho-hydroxylated sappanin-type homoisoflavonoids has also been developed, proceeding through an oxa-Diels–Alder reaction of ortho-quinone methides. acs.org This approach avoids the need for protecting hydroxyl groups, facilitating the creation of a library of analogues. acs.org

Homoisoflavonoid TypePrecursorKey Synthetic StepsReference(s)
Sappanone A analoguesSubstituted phenolsFormation of chroman-4-one, condensation nih.gov
Cremastranone and its derivatives4-ChromenoneChemoselective 1,4-reduction, selective deprotection mdpi.com
B-Ring ortho-hydroxylated sappanin-typeortho-(N,N-dimethylaminomethyl)phenolsOxa-Diels–Alder reaction, cascade reactions acs.org
Analogues with varied A and B ring substituentsChroman-4-onesEDCI-mediated coupling with amino acids nih.gov

Fused and Spirocyclic Chroman Systems

Fusing the chroman ring with other cyclic systems creates structurally complex and rigid polycyclic molecules, which can lead to enhanced receptor-binding selectivity. nih.gov

The asymmetric synthesis of functionalized tricyclic chromans is a challenging but important goal in organic chemistry. acs.orgacs.org Organocatalysis has emerged as a powerful tool for constructing these complex architectures with high stereocontrol. acs.orgnih.gov

One approach involves an organocatalyzed quadruple domino reaction, where alcohols, acrolein, and nitrochromenes react in a one-pot, four-component synthesis to generate tricyclic chromanes with three contiguous stereogenic centers. acs.org Another strategy uses tandem reactions, such as an oxo-Michael-inverse-electron-demand hetero-Diels–Alder (IED/HDA) sequence, between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by a diphenylprolinol silyl (B83357) ether. acs.orgnih.gov By adjusting reaction conditions, this method can produce two different types of tricyclic chroman derivatives in good yields and with excellent enantioselectivities. acs.orgnih.gov Additionally, an enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones, catalyzed by a quinine-derived primary amine, provides an efficient route to enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org

Reaction TypeCatalystSubstratesProductStereoselectivityReference(s)
Quadruple Domino ReactionOrganocatalystAlcohols, acrolein, nitrochromenesTricyclic Chromanes>20:1 dr, >99% ee acs.org
Tandem oxo-Michael-IED/HDA(S)-Diphenylprolinol trimethylsilyl (B98337) ether(E)-2-hydroxyaryl-2-oxobut-3-enoates, enalsTricyclic Chromanes>30/1 dr, >99% ee acs.orgnih.gov
Cascade Double Michael AdditionQuinine-derived primary amine3-Nitro-2H-chromenes, α,β-unsaturated ketonesTetrahydro-6H-benzo[c]chromenes>25:1 dr, up to 95% ee rsc.org

The fusion of the chroman and tetralin motifs, both considered privileged structures, results in novel B-ring-modified analogues of natural products like brazilin. nih.govbeilstein-journals.orgtezu.ernet.in The stereoselective synthesis of these chroman-fused tetralins has been accomplished, with a key focus on controlling the stereochemistry at the ring junction. beilstein-journals.orgsemanticscholar.org

A highly effective method for synthesizing cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols involves a completely regio- and cis-diastereoselective intramolecular Friedel–Crafts epoxy–arene cyclization. nih.govbeilstein-journals.orgnih.gov This reaction, catalyzed by Brønsted acids, uses 1-tetralone-derived glycidyl (B131873) ethers as substrates. nih.govnih.gov The reaction reliably produces the cis-fused ring system over the trans-isomer. beilstein-journals.orgsemanticscholar.org The yields vary depending on the substituents on the phenoxy group of the starting material, with highly reactive symmetrical 3,5-dimethoxyphenoxy and 3,5-dimethylphenoxy groups giving high yields (96% and 95%, respectively). nih.govbeilstein-journals.org Furthermore, the angular hydroxyl group of the product can be reductively removed with diastereoselective control to furnish a chroman-fused tetralin with a trans-stereochemistry at the ring junction, demonstrating the synthetic utility of these intermediates. beilstein-journals.orgsemanticscholar.orgnih.gov

Substrate (Glycidyl Ether)Product (Chroman-Fused Tetralin)YieldKey FeatureReference(s)
(±)-6b (3,5-dimethoxyphenoxy)(±)-5b96%High reactivity of symmetrical phenoxy group nih.govbeilstein-journals.org
(±)-6k (3,5-dimethylphenoxy)(±)-5k95%High reactivity of symmetrical phenoxy group nih.govbeilstein-journals.org
(±)-6j (allyl-substituted)(±)-5j-Allyl group allows for further functionalization nih.govtezu.ernet.in
(±)-6l (bromo-substituted)(±)-5l75%Bromo substituent for further diversification tezu.ernet.in

Spirochromans

Spirochromans are a class of compounds characterized by a spirocyclic center where two rings are joined at a single atom. The synthesis of these complex structures has been an area of active research, employing various chemical strategies.

Research has focused on developing efficient synthetic pathways to spirochroman derivatives. Methods such as Kabbe condensation, 1,3-dipolar cycloaddition, and both organocatalyzed and metal-catalyzed reactions have been utilized. researchgate.net A chemodivergent synthesis approach has been developed using diarylideneacetones and organoboronic acids, which, depending on the catalytic system (asymmetric rhodium catalysis or acid catalysis), can lead to two different series of spirochromans. acs.org This highlights the control that catalyst choice can exert on the final product. figshare.com

Further synthetic explorations include the use of Ring Closing Metathesis (RCM) and Cross Metathesis (CM) to create novel spiro chromanone sandwiched macrocycles. tandfonline.com For instance, the synthesis of 15, 16, and 18-membered (Z)-dioxo cycloalkenes has been achieved through RCM. tandfonline.com Another significant advancement is the enantioselective organocatalytic construction of spirochromans that contain a tetrasubstituted stereocenter. This method, which uses a bifunctional cinchona alkaloid thiourea catalyst for an intramolecular oxy-Michael addition, has yielded spirochroman compounds with excellent enantioselectivities (up to 99% enantiomeric excess). acs.org

Table 1: Synthesis Methods for Spirochromans

Synthesis Method Description Key Features
Catalyst-Controlled Chemodivergent Synthesis Utilizes diarylideneacetones and organoboronic acids with different catalysts to produce distinct spirochroman series. acs.org Rhodium catalysis yields enantioselective 4,4′-disubstituted 2,2′-spirobichromans; acid catalysis forms 4-substituted spirochroman-2,2′-chromenes. acs.org
Ring Closing Metathesis (RCM) Employed to create large, sandwiched macrocyclic structures containing the spiro chromanone core. tandfonline.com Produces 15, 16, and 18-membered (Z)-1,7-dioxo cycloalkenes. tandfonline.com
Enantioselective Organocatalysis Involves an intramolecular oxy-Michael addition catalyzed by a bifunctional cinchona alkaloid thiourea. acs.org Constructs spirochromans with a tetrasubstituted stereocenter with up to 99% enantiomeric excess. acs.org

| General Synthetic Pathways | Includes various reactions such as Kabbe condensation and 1,3-dipolar cycloaddition. researchgate.net | A review covering progress from 1991-2020 details multiple reaction pathways. researchgate.net |

Pyrano[3,2-c]chromene Derivatives

Pyrano[3,2-c]chromenes are tricyclic heterocyclic compounds that have attracted significant interest for their diverse properties and potential applications.

A primary area of investigation for these derivatives is their optoelectronic and charge transport properties. Studies using Density Functional Theory (DFT) have been conducted to understand how different substituents (e.g., thiophenyl, indolyl, pyridinyl) affect the structural stability, electronic properties, and absorption wavelengths of these molecules. ijcce.ac.ir The results suggest that many pyrano[3,2-c]chromene derivatives have small electron reorganization energies, making them potentially efficient materials for n-type semiconductor devices. ijcce.ac.ir

The synthesis of these compounds is often achieved through multi-component reactions. One common method involves the reaction of arylaldehydes, malononitrile, and 4-hydroxycoumarin, catalyzed by ammonium (B1175870) acetate. researchgate.net Another approach is the asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, which can produce optically active pyrano[3,2-c]chromenes in high yields and enantioselectivities. rsc.org Research has also focused on developing convenient organocatalytic methods, such as the tandem reaction of electron-deficient 3-vinylchromones with ethyl cyanoacetate, which proceeds under simple conditions with good yields. bohrium.com

These compounds have also been explored for their biological and sensory applications. Some optically active pyrano[3,2-c]chromenes have shown potent acetylcholinesterase (AChE) inhibitory activity. rsc.org Furthermore, certain derivatives exhibit intense fluorescence in the yellow-green spectrum with high quantum yields, leading to their investigation as selective "turn-off" fluorescent sensors for nucleophilic anions like cyanide, sulfide, and sulfite. bohrium.com The development of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has also been pursued, with some of these compounds showing moderate to high levels of anticancer activity against various cancer cell lines. rsc.org

Table 2: Research Findings on Pyrano[3,2-c]chromene Derivatives

Research Area Key Findings
Optoelectronic Properties Derivatives show potential as n-type semiconductor materials due to small electron reorganization energies. ijcce.ac.ir
Synthesis Synthesized via multi-component reactions researchgate.net and asymmetric domino reactions, achieving high yields and enantioselectivity. rsc.org
Biological Activity Some derivatives exhibit potent acetylcholinesterase (AChE) inhibition rsc.org and in vitro anticancer activity. rsc.org

| Sensor Applications | Certain derivatives function as selective "turn-off" fluorescent sensors for nucleophilic anions. bohrium.com |

Chlorinated Chroman Derivatives Beyond (6-Chlorochroman-3-YL)methanol

This section explores other chlorinated chroman derivatives, highlighting their synthesis and the specific research findings associated with them.

Ethyl 6-Chlorochroman-2-carboxylate

This compound has been primarily investigated for its potential as an antilipidemic agent. Research has shown that ethyl 6-chlorochroman-2-carboxylate is an effective antitriglyceridemic and anticholesterolemic agent in various rat models, including Triton WR-1339 hyperlipidemic rats and sucrose-fed hyperlipidemic rats. researchgate.net Its activity is often compared to that of clofibrate, a known lipid-lowering agent. researchgate.netacs.org

Structure-activity relationship studies have been conducted to understand the influence of different substituents on the chroman ring. To explore the effect of lipophilicity, analogues with 6-cyclohexyl, phenyl, and phenoxy groups were synthesized and evaluated. acs.orgresearchgate.net The results suggest that the chroman and chromone (B188151) classes of compounds may exert their antilipidemic effects through different mechanisms. acs.orgresearchgate.net For instance, while the 6-chlorochromanone ester was found to be inactive, the corresponding 6-chlorochromone (B1349396) ester was active. acs.org

Table 3: Research Data for Ethyl 6-Chlorochroman-2-carboxylate

Research Focus Model Findings
Antilipidemic Activity Triton WR-1339 hyperlipidemic rats Effective antitriglyceridemic and anticholesterolemic agent. researchgate.net
Antilipidemic Activity Sucrose-fed hyperlipidemic rats Effective antitriglyceridemic and anticholesterolemic agent. researchgate.net

| Structure-Activity Study | Triton hyperlipidemic rat model | Lipophilicity at the 6-position influences activity; chromans and chromones may have different mechanisms of action. acs.orgresearchgate.net |

(6-Chloro-chroman-3-yl)methylamine

(6-Chloro-chroman-3-yl)methylamine is a benzopyran derivative that is primarily recognized for its role as a chemical intermediate. evitachem.com It is classified as a heterocyclic compound, and its structure features a chroman ring with a chlorine atom at the 6-position and a methylamine (B109427) group. evitachem.com

The synthesis of this compound typically starts from a suitable benzopyran precursor and involves steps such as chlorination to introduce the chlorine atom, followed by reactions to form the methylamine derivative. evitachem.com Its primary scientific use is as a building block in synthetic chemistry for the creation of more complex molecules. evitachem.com It has been investigated for its potential to be incorporated into molecules with various biological activities. evitachem.com

Table 4: Compound Profile of (6-Chloro-chroman-3-yl)methylamine

Property Description
Chemical Classification Benzopyran derivative, heterocyclic compound. evitachem.com
Molecular Formula C₁₀H₁₂ClNO. evitachem.com
Primary Application Building block in synthetic chemistry. evitachem.com

| CAS Number | 885271-38-5 evitachem.com |

6-Chlorochroman-2-carboxylic Acids

The synthesis and biological evaluation of 6-chlorochroman-2-carboxylic acids have been documented, with research focusing on their potential as antagonists of cholesterol biosynthesis and lipolysis in vitro. acs.org These compounds are considered cyclic analogues of hypolipidemic agents like α-(4-chlorophenoxy)-α-methylpropionic acid, the active metabolite of clofibrate. researchgate.net

Studies have been presented that detail the synthesis of DL-6-chlorochroman-2-carboxylic acid and its 2-methyl analogue. researchgate.net The evaluation of these compounds is part of a broader effort to understand the structural requirements for biological activity in this class of molecules. researchgate.netbiosynth.com

Table 5: Profile of 6-Chlorochroman-2-carboxylic Acid

Attribute Information
CAS Number 40026-24-2 stenutz.eufluorochem.co.uk
Molecular Formula C₁₀H₉ClO₃ stenutz.eu
Research Area Investigated as antagonists for cholesterol biosynthesis and lipolysis. acs.org

| Structural Context | Considered a cyclic analogue of active metabolites of hypolipidemic agents. researchgate.net |

Advanced Research and Characterization Techniques

Stereochemical Investigations

The chirality of the chroman ring system is a critical aspect of its chemical and biological identity. The substituent at the C-3 position of (6-Chlorochroman-3-YL)methanol creates a stereogenic center, meaning the compound can exist as different stereoisomers. Investigating and controlling this stereochemistry is a primary focus of advanced research.

Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over the other. wikipedia.org For chroman derivatives, achieving such control is crucial. Biocatalysis has emerged as a powerful and environmentally friendly method for this purpose. For instance, the asymmetric reduction of the precursor, 6-chlorochroman-4-one, to (S)-6-chlorochroman-4-ol has been successfully demonstrated using whole-cell biocatalysts like Lactobacillus paracasei and Rhizopus arrhizus. nih.govresearchgate.net The Lactobacillus paracasei BD101 strain, in particular, has been used to synthesize (S)-6-chlorochroman-4-ol with greater than 99% enantiomeric excess (ee) on a gram scale, marking a significant achievement in the enantiopure synthesis of this chiral alcohol. nih.gov This biocatalytic approach is noted for its high selectivity and operation under mild, green conditions. nih.govresearchgate.net

Organocatalysis provides another robust strategy for stereocontrol in chroman synthesis. scienceopen.com Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can facilitate cascade reactions to build the chroman skeleton with high diastereo- and enantioselectivity. scienceopen.comacs.org For example, a highly enantioselective aza-Michael/Michael addition cascade reaction has been developed to produce functionalized chiral chromans with excellent enantioselectivity (up to 96% ee) and diastereoselectivity (up to 96:4 dr). acs.org Similarly, palladium-catalyzed enantioselective reactions, employing chiral phosphorus ligands, have been used to construct chroman frameworks with high yields and stereoselectivities. researchgate.netnih.govbohrium.com

Table 1: Examples of Enantioselective Synthesis in Chroman Derivatives
MethodCatalyst/ReagentSubstrate/PrecursorProductStereoselectivity AchievedReference
Biocatalytic Asymmetric ReductionLactobacillus paracasei BD1016-chlorochroman-4-one(S)-6-chlorochroman-4-ol>99% ee nih.gov
Organocatalytic Cascade ReactionBase/acid bifunctional organocatalystBenzotriazoles and nitroolefin enonatesFunctionalized chiral chromansUp to 96% ee, 96:4 dr acs.org
Palladium-Catalyzed CycloadditionChiral N,N'-dioxide-Sc(III) complexo-QMs and ortho-hydroxyphenyl-substituted α,β-unsaturated compoundsChiral chromane (B1220400) derivativesUp to 99% ee, >19:1 dr researchgate.net

The synthesis of complex molecules often involves the creation of multiple stereogenic centers, including challenging quaternary carbons (a carbon atom bonded to four other carbon atoms). Advanced synthetic methods have been developed to construct chroman derivatives bearing such features. Organocatalytic formal [4+2] cycloaddition reactions are a prime example. These reactions, involving ortho-quinone methides (o-QMs), can generate chromans with three contiguous stereogenic centers, including adjacent quaternary centers, in high yields and with excellent stereoselectivity. researchgate.netrsc.org

Catalytic systems, such as chiral imidodiphosphoric acids or N,N'-dioxide-Sc(III) complexes, have proven effective in controlling these complex transformations. researchgate.net For instance, the cycloaddition of 1-styrylnaphthols with in-situ-generated o-QMs, catalyzed by a chiral imidodiphosphoric acid, yields triaryl-substituted chromans with multiple adjacent stereogenic centers with excellent diastereoselectivities (>19:1 dr) and enantioselectivities (up to 99% ee). researchgate.net Similarly, palladium-catalyzed enantioselective alkene aryloxyarylation reactions have been employed to form chromans containing quaternary stereocenters with high efficiency. nih.govbohrium.com These methods demonstrate the capacity of modern synthetic chemistry to build highly complex and densely functionalized chiral chroman cores. acs.org

Once chiral chromans are synthesized, determining their exact three-dimensional arrangement (absolute and relative configuration) is essential. A combination of spectroscopic techniques and computational methods is typically employed.

Relative configuration is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfrontiersin.org By analyzing coupling constants and through-space interactions (e.g., via NOE experiments), the relative orientation of substituents on the chroman ring can be established. hebmu.edu.cn

Absolute configuration determination requires chiroptical methods, which measure the differential interaction of the molecule with left- and right-circularly polarized light. Key techniques include:

Electronic Circular Dichroism (ECD): The ECD spectrum provides information about the stereochemistry of the molecule. For chroman-4-ones, the octant rule for ketones can be applied to the n → π* transition to help determine the configuration at the C-3 position. rsc.org The helicity of the dihydropyran ring in chromans is a determining factor for the sign of the Cotton effects in the ECD spectrum, which can be correlated to the absolute configuration. hebmu.edu.cnwiley.com

Vibrational Circular Dichroism (VCD): In cases where obtaining suitable crystals for X-ray crystallography is difficult, VCD offers a powerful alternative. The experimental VCD spectrum is compared with spectra predicted for different enantiomers using Density Functional Theory (DFT) calculations. A good match allows for an unambiguous assignment of the absolute configuration. acs.org

Specific Optical Rotation (SOR): While a simple measurement, interpreting the sign of the optical rotation can be complex. However, by correlating experimental SOR values with those calculated using DFT for known configurations, a reliable assignment can be made. Studies on 2-substituted chromanes have shown that the sign of the SOR is fundamentally linked to the helicity of the dihydropyran ring. nih.gov

Table 2: Methods for Stereochemical Determination of Chroman Derivatives
TechniquePrinciple of ApplicationType of Configuration DeterminedReference
NMR SpectroscopyAnalysis of coupling constants and NOE effects to determine spatial relationships between atoms.Relative researchgate.netfrontiersin.orghebmu.edu.cn
Electronic Circular Dichroism (ECD)Correlation of the sign of Cotton effects with molecular helicity and chromophore rules (e.g., ketone octant rule).Absolute rsc.orgwiley.com
Vibrational Circular Dichroism (VCD)Comparison of experimental VCD spectra with spectra calculated via DFT for possible stereoisomers.Absolute acs.org
Specific Optical Rotation (SOR) CalculationCorrelation of experimental optical rotation with values predicted by DFT calculations.Absolute nih.gov

Formation of Stereogenic Centers (e.g., Quaternary Carbons)

Mechanistic Elucidation Studies

Understanding the step-by-step process of how a reaction occurs—the reaction mechanism—is fundamental to optimizing reaction conditions and predicting outcomes. Computational chemistry has become an indispensable tool for these investigations. sumitomo-chem.co.jp

Computational methods allow researchers to model molecules and simulate chemical reactions in silico, providing insights that are often difficult or impossible to obtain through experiments alone. vu.lt

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is widely applied in the study of chroman chemistry for several purposes:

Reaction Mechanism Analysis: DFT calculations are used to map out the potential energy surface of a reaction. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). sumitomo-chem.co.jpmdpi.com By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. For example, DFT studies have been used to determine whether ionic Diels-Alder reactions leading to chromans proceed through a concerted or stepwise mechanism. researchgate.net

Support for Stereochemical Assignment: As mentioned previously, DFT is crucial for predicting the VCD and SOR spectra needed to determine the absolute configuration of chiral molecules. acs.orgnih.gov

Understanding Structure-Property Relationships: DFT calculations can elucidate how the electronic structure of a molecule influences its properties. For instance, DFT has been used to calculate parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) for chroman-6-ol (B1254870) derivatives (related to Vitamin E) to understand their antioxidant activity. researchgate.netmdpi.com The calculations help explain how substituents on the chroman ring affect its ability to scavenge free radicals. researchgate.netmdpi.com

Spectroscopic Characterization: Theoretical calculations of spectroscopic properties, such as IR or UV-Vis spectra, can be compared with experimental data to confirm the structure of a synthesized compound. acs.org

In one study, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to screen potential synthetic routes for 2,6-dimethylchroman-4-one. mdpi.com The calculations predicted that certain proposed routes involving an SNAr mechanism or an aldol (B89426) condensation would not be viable, saving significant experimental effort. This demonstrates the power of in silico screening to guide synthetic strategy. mdpi.com

Computational Chemistry and Molecular Modeling

Investigation of Reaction Pathways and Transition States

The synthesis and transformation of chroman systems are often complex, necessitating advanced computational and experimental methods to elucidate the underlying reaction pathways and the high-energy transition states that govern them.

Computational Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving chroman structures. rsc.org For instance, the thermal decomposition of the parent chroman ring has been studied to understand its pyrolysis kinetics. aimspress.comaimspress.com These studies propose that the decomposition can proceed through either a concerted retro-Diels-Alder reaction or a step-wise biradical process. aimspress.com Computational methods allow for the calculation of thermochemical properties (enthalpy of formation, entropy) and high-pressure limit rate coefficients for elementary reactions using canonical transition state theory. aimspress.com

Molecular Electron Density Theory (MEDT) has been applied to investigate hetero-Diels–Alder (HDA) reactions of chromandione derivatives. mdpi.comresearchgate.net This approach analyzes DFT-based reactivity indices to understand the electrophilic and nucleophilic character of reactants, providing insight into the molecular mechanism and selectivity of the reaction. mdpi.comresearchgate.net Analysis of the transition states (TS) in these reactions, including their geometries and Gibbs free energies, helps explain experimentally observed regioselectivity and stereoselectivity. researchgate.net For example, in the HDA reaction of 3-methylene-2,4-chromandione with methyl vinyl ether, the formation of the constitutional isomeric cycloadduct was found to be higher in energy, explaining the selectivity observed experimentally. mdpi.com The combination of experimental analysis and computational modeling of transition states is crucial for designing powerful enzymatic inhibitors and understanding protein dynamics linked to transition-state structures. nih.gov

Methanol (B129727) Synthesis Pathways: While not specific to this compound, the broader field of methanol synthesis provides a well-studied parallel for reaction pathway investigation. It is now largely understood that methanol is primarily synthesized through the hydrogenation of carbon dioxide rather than carbon monoxide. epri.comresearchgate.net The formate (B1220265) (HCOO*) pathway is considered the dominant mechanism. mdpi.com Investigations into these mechanisms involve complex kinetic modeling and operando studies to understand the influence of temperature, pressure, and catalyst composition on the dominant reaction routes. epri.comresearchgate.net

Conformational Analysis of Chroman Systems

The biological activity and reactivity of chroman derivatives are intrinsically linked to their three-dimensional shape. Conformational analysis aims to determine the most stable spatial arrangements (conformations) of these molecules.

The chroman ring system is not planar and most likely adopts a half-chair or half-boat conformation. scispace.com The principles of conformational analysis, originally developed for cyclohexane (B81311) systems, are applicable to heterocyclic compounds like chromans. nobelprize.org In a substituted cyclohexane, bulky groups generally prefer an equatorial position to minimize steric strain. nobelprize.org Similarly, for chroman derivatives, substituents on the heterocyclic ring will adopt positions that minimize non-bonded interactions.

NMR spectroscopy is a primary experimental tool for conformational analysis. scispace.com By analyzing the coupling constants between protons on the chroman ring, the relative orientation of these protons, and thus the conformation of the ring, can be deduced. For example, in 2,4-disubstituted chromans, the magnitude of the coupling constants between the C4 proton and the two C3 protons can indicate whether the C4 substituent is in a semi-equatorial or semi-axial position. scispace.com Experimental findings often show that a substituent at the C4 position preferentially occupies the semi-equatorial position in a half-chair conformation. scispace.com

Computational methods, such as DFT, are also employed to calculate the potential energy surfaces and identify low-energy conformers. ualberta.caethz.ch These calculations can predict the relative stability of different conformations (e.g., staggered vs. eclipsed) and how the presence of various substituents influences the conformational preference. ethz.ch The combination of experimental techniques like electronic and vibrational circular dichroism (ECD and VCD) with DFT calculations provides a powerful approach for rigorous conformational analysis and absolute configuration determination of chiral chroman systems in solution. ualberta.ca

Radical Mechanism Interrogations

While many reactions involving chromans proceed through ionic or pericyclic mechanisms, certain synthetic routes operate via radical intermediates. Identifying these mechanisms is crucial for reaction optimization and understanding potential side reactions.

A prominent example is the visible-light-mediated photoredox synthesis of chroman-2-ones and chroman-4-ones. rsc.org This type of reaction involves two separate decarboxylation steps initiated by a photoredox catalyst. The radical nature of the process was confirmed through control experiments; the reaction was effectively quenched when a radical scavenger, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), was introduced into the reaction mixture. rsc.org This demonstrates that the key bond-forming steps proceed through radical intermediates.

Furthermore, the thermal decomposition of the basic chroman structure has been proposed to potentially involve a step-wise biradical process as an alternative to a concerted retro-Diels-Alder reaction. aimspress.com In this pathway, the initial step would be the homolytic cleavage of a C-O or C-C bond to form a diradical intermediate, which would then fragment to the final products. Distinguishing between these concerted and stepwise radical pathways often requires sophisticated computational analysis of the potential energy surface.

Catalyst Design and Performance Optimization

The efficient synthesis of this compound and related chroman derivatives heavily relies on the development and optimization of catalytic systems. Research in this area focuses on enhancing yield, selectivity, and reaction conditions.

Catalyst Selection: A variety of catalysts have been developed for chroman and chromene synthesis.

Gold Catalysts: Gold complexes, such as BrettPhosAuNTf₂, have proven effective in catalyzing the oxidation of propargyl aryl ethers to form chroman-3-ones, which are versatile intermediates. nih.gov Optimization studies found that bulky biphenylphosphine ligands on the gold catalyst significantly improved reaction rates and yields. nih.gov

Photoredox Catalysts: For light-mediated reactions, the choice of photocatalyst is critical. Studies have tested various catalysts like Ir(ppy)3, Ir(dtbbpy)(ppy)2PF6, and eosin (B541160) Y to find the optimal system for specific transformations, such as the doubly decarboxylative Giese reaction to form substituted chroman-2-ones. rsc.org

Metal-Organic Frameworks (MOFs): MOF-5 has been utilized as a powerful and recyclable catalyst for the one-pot, multi-component synthesis of 2-amino-4H-chromenes, achieving excellent yields in short reaction times under mild, solvent-free conditions. researchgate.net

Magnetic Nanoparticles: Recoverable magnetic catalysts, such as Fe₃O₄@SiO₂@Mel@DABCO, have been designed for the synthesis of 2-amino-4H-chromenes. researchgate.net These catalysts offer high yields and the advantage of easy separation from the reaction mixture using a magnetic field, facilitating recycling. researchgate.net

Performance Optimization: Optimizing catalyst performance involves systematically varying reaction parameters to maximize product yield and minimize reaction time. This is often achieved through screening different catalysts, solvents, bases, and temperatures.

Table 1: Optimization of Catalytic Conditions for Chroman Derivative Synthesis
Reaction TypeCatalyst ScreenedOptimal CatalystKey Optimization ParametersResultReference
Photoredox Decarboxylative Giese ReactionEosin Y, Rose Bengal, Ir(ppy)₃, etc.4CzIPNSolvent (CH₂Cl₂), Base (DIPEA), Light Source (Blue LED)Optimized yield of 4-substituted-chroman-2-one. rsc.org
Gold-Catalyzed OxidationJohnPhosAuNTf₂, XPhosAuNTf₂, BrettPhosAuNTf₂, etc.Me₄ᵗBuXPhosAuNTf₂Oxidant (Hindered N-oxides), SolventHigh efficiency synthesis of chroman-3-ones. nih.gov
MCR for 2-amino-4H-chromenesFe₃O₄@SiO₂@Mel@DABCOFe₃O₄@SiO₂@Mel@DABCOSolvent (Ethanol), Temperature (Reflux)High yields (84-98%) and catalyst recyclability. researchgate.net

Spectroscopic and Diffraction-Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net Both ¹H and ¹³C NMR spectra are routinely used to characterize chroman derivatives. core.ac.uknih.govresearchgate.net

In the ¹H NMR spectrum of a chroman derivative, characteristic signals include those from aromatic protons, methylene (B1212753) protons (at C2 and C4), and the methine proton (at C3). For this compound specifically, one would expect to see additional signals for the hydroxymethyl (-CH₂OH) group protons. The chemical shifts and splitting patterns (multiplicity) of these signals provide information about the electronic environment and neighboring protons. For instance, the protons on the heterocyclic ring often form a complex ABX or ABXY spin system, which can be analyzed to determine their connectivity and spatial arrangement. scispace.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For chroman derivatives, distinct signals can be observed for the sp² carbons of the aromatic ring and the sp³ carbons of the saturated heterocyclic ring (C2, C3, C4). nih.govrsc.org The specific chemical shifts can be influenced by substituents on the chroman skeleton.

Table 2: Representative ¹H and ¹³C NMR Data for Chroman-Type Structures
Compound StructureNucleusPositionChemical Shift (δ, ppm)Reference SolventReference
N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide¹H-NH11.20 (s)DMSO-d₆ nih.gov
¹H-OH7.54 (s)DMSO-d₆ nih.gov
3-substituted-chroman-4-one derivative¹³CC=O (C-4)191.0Methanol-d₄ rsc.org
¹³CCH₂ (C-2)68.6Methanol-d₄ rsc.org
3-((tert-Butyldisulfaneyl)methyl)-6-chlorochroman-4-one¹HAromatic Protons7.59 (d), 7.37 (dd), 6.94 (d)CDCl₃ rsc.org
¹HCH₂ (C-2)4.53 (dd), 4.39 (dd)CDCl₃ rsc.org
Advanced NMR Techniques for Structural Elucidation

For complex molecules like substituted chromans, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com A ¹H-¹H COSY spectrum would unambiguously establish the connectivity from the C2 protons to the C3 proton, and from the C3 proton to the C4 protons in the chroman ring. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. ipb.pt This allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.pt It is exceptionally useful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons), such as C4a, C8a, and the chlorinated C6 in the target compound. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity of atoms, regardless of whether they are connected through bonds. ipb.ptdiva-portal.org A 2D NOESY experiment can show cross-peaks between protons that are close to each other in space, providing crucial information for determining the molecule's stereochemistry and preferred conformation in solution. diva-portal.org

The application of this suite of advanced NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution, configuration, and conformation of this compound. researchgate.netipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of chroman derivatives, including this compound, MS provides critical information on molecular weight and fragmentation patterns, which aids in confirming the identity of a synthesized compound. nih.govasianpubs.org

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for determining the precise molecular formula of a compound. acs.org Unlike standard MS, HR-MS can measure mass-to-charge ratios to a very high degree of accuracy, which allows for the unambiguous determination of a molecule's elemental composition. For instance, in the characterization of various chroman derivatives, HR-MS has been used to confirm the calculated molecular formulas. nih.govasianpubs.org For N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide, a related chroman derivative, the molecular formula was confirmed by HR-MS, which showed an (M+H)⁺ peak at 428.1372, corresponding to the calculated value of 428.1377. nih.gov Similarly, another study on chroman derivatives utilized HR-MS to confirm the structures of newly synthesized compounds. asianpubs.org This level of precision is invaluable in distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 1: Illustrative HR-MS Data for Related Chroman Derivatives

Compound NameCalculated (M+H)⁺Found (M+H)⁺Reference
N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide428.1377428.1372 nih.gov
6-hydroxy-2,5,7,8-tetramethyl-N′-(1-methyl-2-oxoindolin-3-ylidene)-3,4-dihydro-2H-chromene-2-carbohydrazide394.1766394.1700 nih.gov
N′-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide442.1539442.1539 nih.gov

This table is for illustrative purposes and shows data for related complex chroman structures to demonstrate the application and precision of HR-MS.

The choice of ionization technique in mass spectrometry is critical as it influences the degree of fragmentation and the information that can be obtained.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. scioninstruments.comwikipedia.org This process often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and for matching against spectral libraries. scioninstruments.com However, the molecular ion peak may be weak or absent in EI spectra. scioninstruments.com For chromanols, EI is a commonly used method. cmu.ac.th

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation. scioninstruments.comresearchgate.net It uses a reagent gas (like methane (B114726) or ammonia) to protonate the analyte molecule, typically yielding a prominent quasi-molecular ion peak ([M+H]⁺). scioninstruments.comnd.edu This is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. researchgate.net CI is considered a suitable alternative to EI for the analysis of chromanols. cmu.ac.th

Field Desorption (FD): Field Desorption is another soft ionization technique that is particularly useful for non-volatile or thermally unstable compounds. While less common than EI and CI, it can be a valuable tool for obtaining molecular weight information with minimal fragmentation.

The complementary use of these ionization techniques provides a more complete picture of the compound's structure and molecular weight.

High-Resolution Mass Spectrometry (HR-MS)

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group (alcohol), C-O bonds (ether and alcohol), C-Cl bond, and the aromatic ring. In a study of related chroman derivatives, characteristic IR absorption bands were observed for N-H, O-H, and C=O functional groups. nih.gov For example, the IR spectrum of N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide showed peaks at 3443 cm⁻¹ (N-H), 3141 cm⁻¹ (O-H), and 1678 cm⁻¹ (C=O). nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohol)3200-3600Broad stretch
C-H (Aromatic)3000-3100Stretch
C-H (Aliphatic)2850-3000Stretch
C-O (Ether)1000-1300Stretch
C-O (Alcohol)1000-1260Stretch
C-Cl600-800Stretch

This table is predictive and based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of chroman derivatives, there is a growing emphasis on developing more environmentally friendly methods.

Eco-Friendly Solvents and Catalysts

The choice of solvents and catalysts plays a crucial role in the environmental impact of a chemical synthesis.

Eco-Friendly Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com Several syntheses of chromene and chroman derivatives have been successfully carried out in water. tandfonline.comnih.govnih.gov For example, a three-component synthesis of 2-amino-4H-chromenes was achieved in water at ambient temperature, offering high yields and a simple work-up procedure. tandfonline.com Other green solvent alternatives include cyclopentyl methyl ether. rsc.org Solvent-free conditions, such as grinding techniques, represent another sustainable approach that has been applied to the synthesis of chroman-4-one derivatives. researchgate.net

Eco-Friendly Catalysts: The use of heterogeneous, reusable catalysts is a cornerstone of green chemistry. These catalysts can be easily separated from the reaction mixture, reducing waste and allowing for their reuse. For the synthesis of benzochromene derivatives, nano-KF/clinoptilolite has been used as an efficient and reusable heterogeneous base catalyst in water. nih.gov In another example, Amberlyst®15, a solid acid catalyst, has been employed for the synthesis of chromone (B188151) derivatives, offering mild reaction conditions and easy separation. arkat-usa.org Photocatalytic radical-initiated cascade cyclizations, which can be performed under metal-free conditions using visible light, have also emerged as a green and powerful strategy for the synthesis of chroman-4-ones. rsc.orgfrontiersin.org

Table 3: Examples of Green Chemistry Approaches in Chroman Synthesis

Green ApproachCatalyst/SolventType of Chroman DerivativeReference
Ultrasound-promoted synthesisWater (solvent)3-substituted-chroman-2,4-diones nih.gov
Grinding techniqueAnhydrous barium hydroxide (B78521) (catalyst), solvent-free3-arylidenechroman-4-ones researchgate.net
Heterogeneous catalysisNano-KF/clinoptilolite (catalyst), Water (solvent)Benzochromene derivatives nih.gov
Multi-component reactionWater (solvent)2-amino-4H-chromenes tandfonline.com
PhotocatalysisVisible light, metal-freeSulfone-functionalized chromans rsc.org
Heterogeneous catalysisAmberlyst®15 (catalyst)Chromone derivatives arkat-usa.org

Microwave and Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another green and efficient alternative. This technique uses the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. The application of ultrasound has been successfully used in the one-pot, three-component synthesis of 3-substituted-chroman-2,4-diones in water, highlighting its advantages in forming complex derivatives in an environmentally friendly manner. nih.govmdpi.com Studies have shown that ultrasound irradiation can lead to higher yields and product purity in shorter reaction times compared to traditional heating methods for chromen-4-one derivatives. mdpi.cominnovareacademics.inresearchgate.net This evidence supports the potential for ultrasound to be a valuable tool in the synthesis of this compound, promoting efficiency and adhering to the principles of green chemistry. nih.govinnovareacademics.in

MethodTypical ConditionsReaction TimeYieldKey AdvantagesReferences
Conventional Heating Reflux in solvent (e.g., DMF, EtOH)4–7 hoursModerateStandard, well-understood mdpi.com
Microwave Irradiation Sealed vessel, 120–170 °C8–60 minutesGood to ExcellentRapid heating, reduced time, improved yield mdpi.comacs.org
Ultrasound Irradiation Water or solvent, ambient temp.< 30 minutesExcellentHigh efficiency, green solvent compatibility, short reaction time nih.govmdpi.cominnovareacademics.in

Table 1. A comparative overview of synthetic methods for chroman and its derivatives, illustrating the advantages of microwave and ultrasound-assisted techniques over conventional approaches.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuous stream through a reactor. This technology offers significant advantages in terms of safety, scalability, reaction control, and efficiency. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and the use of reaction conditions that are often hazardous in traditional batch setups.

For industrial-scale production of complex molecules, flow chemistry is particularly advantageous. The synthesis of related compounds, such as (7-(Trifluoromethyl)chroman-3-YL)methanol, has noted the potential use of continuous flow systems to enhance yield and purity. Although specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles apply broadly to the synthesis of heterocyclic compounds. acs.org The inherent safety and scalability of flow systems make them an ideal platform for optimizing the synthesis of this chroman derivative, facilitating a seamless transition from laboratory-scale research to industrial production.

FeatureBenefit in Flow ChemistryRelevance to this compound Synthesis
Heat Transfer Superior control, rapid heating/coolingAllows for safe handling of exothermic steps and precise temperature optimization.
Safety Small reaction volumes minimize riskReduces hazards associated with reactive intermediates or high-pressure reactions.
Scalability Production increased by running longer, not by using larger vesselsEnables straightforward scaling from lab to pilot plant production.
Automation Integration with automated systems for optimizationFacilitates high-throughput screening of reaction conditions to maximize yield and purity.
Reproducibility Consistent reaction environmentEnsures high batch-to-batch consistency, critical for pharmaceutical applications.

Table 2. Key advantages of applying flow chemistry to the synthesis of fine chemicals like this compound.

Applications as Synthetic Building Blocks and Scaffolds

The chroman ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. solubilityofthings.comacs.orgresearchgate.net this compound, with its defined stereochemistry and functional handles, serves as an exemplary building block for constructing diverse and complex molecules.

Construction of Complex Molecular Architectures

The structure of this compound offers multiple points for synthetic elaboration. The primary alcohol at the C3 position is a versatile functional group that can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters, ethers, and amines. The chlorine atom at the C6 position on the aromatic ring provides a site for various palladium-mediated cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents. acs.org

Design of Peptidomimetics and Other Scaffold-Based Molecules

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological function of peptides but with enhanced metabolic stability and oral bioavailability. rsc.orgwikipedia.org The rigid bicyclic structure of the chroman framework makes it an excellent scaffold for mimicking secondary peptide structures, particularly β-turns.

Research has shown that 2,3,6,8-tetrasubstituted chromone scaffolds can effectively mimic the conformation of a peptide β-turn. researchgate.net A key synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which are explicitly designed as chromone-based β-turn peptidomimetics. researchgate.netnih.gov In this context, the this compound scaffold is highly relevant. The chroman core provides the necessary conformational rigidity, while the methanol group at the C3 position serves as a crucial anchor point for introducing side-chain functionalities that can mimic the amino acid residues of a native peptide, such as the critical Trp and Lys residues in somatostatin. researchgate.net

Combinatorial and High-Throughput Synthesis for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of structurally related compounds for high-throughput screening in drug discovery. nih.gov The success of this approach relies on the use of a central molecular scaffold that allows for the systematic introduction of diverse substituents at multiple positions.

The chroman/chromone framework is widely regarded as a valid and privileged scaffold for the construction of combinatorial libraries. researchgate.netnih.gov this compound is an ideal candidate for this purpose, offering at least two distinct points of diversity:

C3 Position: The hydroxyl group can be reacted with a library of carboxylic acids, alkyl halides, or other electrophiles.

C6 Position: The chlorine atom can be substituted via nucleophilic aromatic substitution or used in various cross-coupling reactions with a library of boronic acids or organostannanes.

The combination of these diversification strategies allows for the creation of vast libraries of unique compounds based on the 6-chlorochroman (B1601175) core. Modern synthetic techniques, such as ultrasound-assisted combinatorial synthesis, have been shown to be effective for generating libraries of chroman derivatives, further enhancing the utility of this scaffold in drug discovery programs. nih.govmdpi.com

Scaffold PositionR-Group Diversity (Examples)Reaction Type
C3-CH₂OH R¹-COOH, R¹-Br, R¹-SO₂ClEsterification, Etherification, Sulfonylation
C6-Cl R²-B(OH)₂, R²-Sn(Bu)₃, R²-NH₂Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination
Aromatic Ring Further functionalization (e.g., nitration, halogenation)Electrophilic Aromatic Substitution

Table 3. A conceptual framework for the generation of a combinatorial library based on the this compound scaffold, highlighting potential points of chemical diversity.

Future Directions and Research Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of enantiomerically pure (6-chlorochroman-3-yl)methanol is a critical challenge, as the biological activity of its derivatives is often stereospecific. Current routes typically involve multi-step sequences, often starting from substituted phenols and employing chiral auxiliaries or resolution techniques, which can be inefficient. Future research must focus on more direct and atom-economical approaches.

Key research objectives include:

Asymmetric Catalysis: Developing catalytic asymmetric methods for the direct construction of the chroman core is a primary goal. This could involve organocatalytic or transition-metal-catalyzed asymmetric cyclization reactions, such as oxa-Michael additions or intramolecular etherifications.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) or lipases, presents a highly attractive green alternative. A potential strategy involves the enzymatic reduction of a precursor ketone, (6-chlorochroman-3-one), to yield the desired alcohol with high enantioselectivity. Similarly, kinetic resolution of racemic this compound using lipases could provide access to both enantiomers.

Photoredox and Electrocatalysis: These emerging fields offer novel pathways for C-O bond formation under mild conditions, potentially enabling new strategies for chroman ring synthesis that avoid harsh reagents.

The table below contrasts current synthetic challenges with proposed future methodologies.

Challenge AreaCurrent LimitationProposed Future MethodologyPotential Advantage
StereocontrolReliance on chiral pool, resolution, or multi-step sequences with chiral auxiliaries.Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation of a precursor olefin or ketone.Higher efficiency, direct access to single enantiomers, reduced waste.
Reagent StoichiometryUse of stoichiometric reducing agents (e.g., NaBH₄) for ketone reduction.Biocatalytic reduction using engineered ketoreductases (KREDs) with a catalytic amount of cofactor.Superior enantioselectivity, mild reaction conditions, environmentally benign.
Process EfficiencyMultiple discrete steps for ring formation and functional group installation.Development of one-pot or tandem reactions (e.g., cyclization-reduction cascade).Reduced workup, solvent use, and overall process time.

Exploration of Undiscovered Reactivity Patterns

While the primary alcohol is the most commonly utilized functional group, the this compound scaffold possesses other reactive sites whose potential remains underexplored. A deeper understanding of its reactivity could unlock novel synthetic transformations and lead to the creation of unprecedented molecular architectures.

Future research should investigate:

C-H Activation/Functionalization: The chroman core contains several C-H bonds (e.g., at the C4 benzylic position) that are potential targets for late-stage functionalization. Directed C-H activation, using the alcohol or ether oxygen as a directing group, could enable the installation of new substituents with high regioselectivity, bypassing the need for de novo synthesis.

Ring-Opening and Rearrangement Reactions: Probing the stability of the chroman ring under various catalytic conditions (e.g., Lewis or Brønsted acids, transition metals) could lead to controlled ring-opening or rearrangement reactions. Such transformations could convert the chroman scaffold into other valuable heterocyclic or carbocyclic systems.

Aromatic Ring Derivatization: The chlorine atom at the C6 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Systematically exploring these reactions would allow for the rapid generation of diverse compound libraries by modifying the aromatic portion of the molecule.

Advanced Mechanistic Insights into Complex Transformations

As this compound is incorporated into increasingly complex synthetic sequences, a detailed mechanistic understanding of its transformations becomes paramount for reaction optimization and troubleshooting. Many multi-step reactions involving this intermediate proceed through pathways that are presumed rather than proven.

Key areas for mechanistic investigation include:

Stereochemical Pathways: For reactions involving the chiral center at C3, it is crucial to understand the operative mechanism (e.g., Sₙ1 vs. Sₙ2) to predict and control the stereochemical outcome. This can be investigated using a combination of kinetic studies, computational modeling, and analysis of stereoisomeric product distributions.

Role of Catalysts: In catalyzed reactions, elucidating the structure of the active catalytic species and the transition states is essential. In-situ spectroscopic techniques, such as high-resolution NMR, ReactIR, and mass spectrometry, can provide real-time snapshots of the reaction, identifying key intermediates and catalyst resting states.

Computational Elucidation: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces for key reactions. This allows for the theoretical validation of proposed mechanisms, calculation of activation barriers, and prediction of selectivity, guiding experimental design.

Sustainable and Scalable Synthetic Routes for Industrial Relevance

For this compound to be a viable intermediate in large-scale manufacturing (e.g., for pharmaceuticals), its synthesis must be not only efficient but also sustainable, safe, and scalable. Many academic syntheses rely on hazardous reagents, stoichiometric metal hydrides, and chlorinated solvents that are unsuitable for industrial production.

Future research must prioritize:

Green Chemistry Principles: Redesigning synthetic routes to improve atom economy and reduce the Environmental Factor (E-Factor). This involves replacing hazardous reagents with safer alternatives (e.g., replacing NaBH₄ with polymethylhydrosiloxane), using greener solvents (e.g., 2-MeTHF, water), and minimizing chromatographic purifications.

Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow manufacturing. Flow chemistry offers superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production, which enhances scalability and reproducibility.

Catalyst Recovery and Reuse: Developing methodologies for the efficient recovery and recycling of expensive homogeneous or heterogeneous catalysts used in the synthesis, which is critical for reducing cost and minimizing metal waste streams.

The table below outlines a comparison between traditional and potential sustainable synthetic approaches.

Process AspectTraditional ApproachProposed Sustainable AlternativeKey Sustainability Benefit
Reduction StepStoichiometric NaBH₄ in methanol (B129727).Catalytic transfer hydrogenation using formic acid/amine or biocatalysis with KREDs.Higher atom economy, avoidance of cryogenic conditions, reduced metal waste.
Solvent ChoiceUse of dichloromethane (B109758) (DCM) or chloroform (B151607) for reactions and extractions.Use of 2-MeTHF, cyclopentyl methyl ether (CPME), or ethanol.Reduced environmental impact, lower toxicity, improved process safety.
Process ModeBatch processing with multiple unit operations.Continuous flow synthesis in microreactors or packed-bed reactors.Enhanced safety, better process control, easier scalability, reduced footprint.
PurificationSilica gel column chromatography.Crystallization, solvent extraction, or distillation.Significant reduction in solvent waste and cost.

Structure-Based Design in Chemical Biology Research

The this compound scaffold is a privileged structure found in molecules targeting various biological systems, such as adrenergic receptors. Its true potential lies in its use as a foundational element for structure-based drug design (SBDD) and as a tool for chemical biology.

Future directions in this area include:

Scaffold Decoration and Library Synthesis: Using the functional handles of the molecule to create focused libraries of derivatives. For example, the alcohol can be converted into a diverse set of esters, ethers, and amines, while the chloro-substituent can be modified via cross-coupling. These libraries can then be screened against panels of biological targets.

Fragment-Based Lead Discovery (FBLD): Using the core this compound as a fragment to probe the binding pockets of proteins of interest. If binding is confirmed (e.g., via X-ray crystallography or NMR), the fragment can be "grown" or elaborated into a more potent lead compound by adding functionality at its vectorable points (the alcohol and chlorine).

Development of Chemical Probes: Synthesizing derivatives that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. Such probes are invaluable tools for identifying the cellular targets of bioactive compounds (target deconvolution) and studying drug-protein interactions in a native biological context.

Leveraging Computational Approaches for Prediction and Design

In silico methods are poised to accelerate research on this compound and its derivatives, from synthesis to biological application. Integrating computational chemistry with experimental work can save significant time and resources.

Key computational challenges and opportunities include:

Predictive Reactivity Models: Developing quantitative structure-reactivity relationship (QSRR) models to predict the outcome of reactions based on the electronic and steric properties of substituted chroman precursors. This can guide the selection of optimal substrates and conditions for synthesis.

Virtual Screening and Docking: Employing molecular docking simulations to screen virtual libraries of this compound derivatives against the 3D structures of target proteins. This can prioritize compounds for synthesis and biological testing, increasing the hit rate of screening campaigns.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics of the chroman scaffold and how its derivatives interact with target proteins or cell membranes over time. This provides insights into binding affinity, residence time, and the structural basis of activity that static docking cannot capture.

The following table summarizes the application of various computational tools in this research area.

Computational MethodApplication AreaExpected OutcomeResearch Challenge Addressed
Density Functional Theory (DFT)Reaction Mechanism AnalysisTransition state energies, reaction profiles, prediction of regioselectivity.6.3. Advanced Mechanistic Insights
Molecular DockingStructure-Based DesignBinding poses and scores for virtual libraries against protein targets.6.5. Structure-Based Design
Molecular Dynamics (MD)Protein-Ligand InteractionsBinding free energies, conformational stability, water network analysis.6.5. Structure-Based Design / 6.3. Mechanistic Insights
QSAR/QSPR ModelingPredictive ChemistryModels correlating structure with activity or physical properties.6.2. Reactivity Patterns / 6.6. Prediction and Design

Q & A

Basic: What are the standard synthetic routes for (6-Chlorochroman-3-YL)methanol, and what reaction conditions are critical for high yield?

The synthesis typically involves chlorination of chroman derivatives followed by reduction of ketone intermediates. For example:

  • Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under anhydrous conditions to introduce the chloro group at position 6 of the chroman backbone.
  • Reduction : Sodium borohydride (NaBH₄) in ethanol or dichloromethane at 0–25°C selectively reduces the ketone to the methanol group .
    Key conditions : Temperature control (<30°C) prevents side reactions, and inert atmospheres (N₂/Ar) enhance reagent stability.

Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., -CH₂OH at δ 3.5–4.0 ppm) and confirms substitution patterns .
  • FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions .
  • HPLC-MS : Validates purity (>95%) and molecular mass .

Advanced: How can researchers optimize reaction conditions for scale-up synthesis using Design of Experiments (DoE)?

  • Factors : Vary solvent polarity (ethanol vs. THF), temperature (0–40°C), and catalyst loading (NaBH₄ stoichiometry).
  • Response Variables : Yield, purity, and byproduct formation.
  • Statistical Tools : Use central composite design (CCD) to model interactions. For example, ethanol improves solubility of intermediates, while lower temperatures minimize over-reduction .

Advanced: What methodologies are employed to evaluate the biological activity of this compound?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to targets like GSK-3β or cytochrome P450 enzymes .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus/E. coli).
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., cell line viability, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying incubation times .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed cell density, controlled CO₂ levels).
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .

Advanced: What strategies ensure the compound’s stability during long-term storage and experimental use?

  • Storage : Argon-purged vials at -20°C in desiccators to prevent oxidation/hydrolysis .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • In Situ Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures during biological assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with antimicrobial potency .
  • DFT Calculations : Predict regioselectivity of electrophilic attacks (e.g., chloro vs. methoxy substitutions) using Gaussian at the B3LYP/6-31G* level .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for synthesis; monitor airborne concentrations with OSHA-compliant sensors .
  • Waste Disposal : Segregate halogenated waste in amber glass containers; incinerate at >1200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.